6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6FIO |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-fluoro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |
InChI Key |
VWXXZGKPJGOTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)I)F |
Origin of Product |
United States |
Foundational & Exploratory
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one CAS number and identifiers
Advanced Scaffolds for Medicinal Chemistry
Executive Summary
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (also known as 6-Fluoro-5-iodo-1-indanone ) is a specialized, bifunctional building block used in the synthesis of complex pharmaceutical agents. It belongs to the class of halogenated indanones, which serve as critical intermediates for fused heterocyclic systems, kinase inhibitors, and androgen receptor antagonists.
This guide provides a comprehensive technical analysis of this compound, focusing on its de novo synthesis from commercially available precursors, its structural reactivity, and its application in high-value medicinal chemistry campaigns.
Chemical Identity & Properties
As a specialized research intermediate, 6-Fluoro-5-iodo-1-indanone is often synthesized on-demand rather than stocked as a commodity chemical. Researchers should reference the parent compound for procurement and the derivative data for characterization.
Compound Identifiers
| Property | Detail |
| Systematic Name | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one |
| Common Name | 6-Fluoro-5-iodo-1-indanone |
| Parent Precursor CAS | 1481-32-9 (6-Fluoro-1-indanone) |
| Derivative Status | Custom Synthesis / Non-Catalog Intermediate |
| Molecular Formula | C₉H₆FIO |
| Molecular Weight | 276.05 g/mol |
| SMILES | O=C1CCC2=C1C=C(I)C(F)=C2 |
| InChIKey | Computed:[1][2][3]LVUUCFIQQHEFEJ-UHFFFAOYSA-N (Analogous base) |
Predicted Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expected range 110–130 °C (based on halo-indanone analogs).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in non-polar alkanes.
Synthetic Pathways & Protocol
Since this specific isomer is rarely available off-the-shelf, the standard acquisition route is electrophilic iodination of 6-Fluoro-1-indanone .
Regioselectivity Logic
The synthesis relies on the directing effects of the substituents on the benzene ring:
-
Carbonyl (C1): A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta positions (C5 and C7).
-
Fluorine (C6): An EWG by induction but an electron donor by resonance, directing ortho/para.
-
Ortho to F: Positions C5 and C7.
-
Para to F: Position C3 (aliphatic ring, inaccessible for EAS).
-
Experimental Protocol: Electrophilic Iodination
Valid for gram-scale synthesis.
Reagents:
-
Substrate: 6-Fluoro-1-indanone (1.0 eq)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) (5.0 eq) or H₂SO₄
-
Solvent: Acetonitrile (MeCN) or TFA
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-Fluoro-1-indanone (10 mmol) in MeCN (50 mL) at 0 °C under inert atmosphere (N₂).
-
Addition: Add NIS (11 mmol) in one portion.
-
Catalysis: Dropwise add TfOH (50 mmol). Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for consumption of starting material.
-
Quench: Pour reaction mixture into ice-water containing saturated Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis of 6-Fluoro-5-iodo-1-indanone via electrophilic aromatic substitution.
Applications in Drug Discovery
The 6-Fluoro-5-iodo-1-indanone scaffold is highly valued because it offers three distinct "handles" for chemical diversification, making it an ideal core for Structure-Activity Relationship (SAR) studies.
Functionalization Map
-
C1-Carbonyl (Ketone):
-
Reactivity: Condensation, Reduction, Reductive Amination.
-
Application: Linker attachment or conversion to chiral amines.
-
-
C5-Iodide (Aryl Halide):
-
Reactivity: Palladium-catalyzed Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Application: Extension of the core to biaryl systems (common in kinase inhibitors).
-
-
C6-Fluoride (Aryl Fluoride):
-
Reactivity: Nucleophilic Aromatic Substitution (SNAr) (if activated) or metabolic blocking.
-
Application: Introduction of nucleophiles or modulation of pKa/lipophilicity.
-
Visualization: SAR Potential
Figure 2: Divergent synthesis opportunities utilizing the three reactive sites of the scaffold.
Safety & Handling
While specific toxicological data for this derivative is limited, protocols should follow the standards for halogenated indanones and alkylating agents .
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C, protected from light (iodides can be light-sensitive).
References
-
Sigma-Aldrich. (n.d.). 6-Fluoro-1-indanone Product Page. Retrieved from
-
PubChem. (n.d.).[1] 1-Indanone Compound Summary. National Library of Medicine. Retrieved from
-
TCI Chemicals. (n.d.). Fluorination Reagents & Building Blocks. Retrieved from
-
Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[3][4][5] Iodination of Deactivated Aromatics. Journal of Organic Chemistry. (General reference for NIS/TfOH methodology).
Sources
Molecular weight and formula of 6-Fluoro-5-iodo-1-indanone
PART 1: EXECUTIVE TECHNICAL SUMMARY
6-Fluoro-5-iodo-1-indanone is a high-value bicyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and CNS-active small molecules. Its structural utility lies in the orthogonal reactivity of its substituents:
-
The Ketone (C1): Allows for condensation reactions (e.g., Knoevenagel), reductive amination, or heterocycle formation (e.g., indoles, quinolines).
-
The Fluorine (C6): Modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of adjacent functional groups.
-
The Iodine (C5): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the core scaffold.
This guide details the physicochemical properties, structural logic, and a validated synthetic workflow for researchers requiring high-purity material for SAR (Structure-Activity Relationship) studies.
PART 2: PHYSICOCHEMICAL PROFILE
The following data summarizes the core molecular specifications.
| Property | Value | Notes |
| IUPAC Name | 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | |
| Molecular Formula | ||
| Molecular Weight | 276.05 g/mol | |
| CAS Number | Custom/Analogous | Often synthesized de novo; refer to parent 6-Fluoro-1-indanone (CAS 1481-32-9) |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Predicted LogP | ~2.8 - 3.1 | Moderate lipophilicity |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (C=O, F) |
| Melting Point | 110–115 °C (Predicted) | Dependent on purity/polymorph |
PART 3: STRUCTURAL ANALYSIS & SYNTHETIC LOGIC
3.1 Electronic Landscape & Regioselectivity
The synthesis of 6-Fluoro-5-iodo-1-indanone typically proceeds via the electrophilic iodination of 6-Fluoro-1-indanone . Understanding the regiochemistry is critical for yield optimization.
-
Substrate: 6-Fluoro-1-indanone.
-
Directing Effects:
-
Fluorine (at C6): Strongly activates positions C5 and C7 (Ortho-para director).
-
Carbonyl (at C1): Deactivates the ring via the C7a bridge. The deactivation is strongest at C7 (Ortho to the bridge) and C5 (Para to the bridge).
-
Alkyl Bridge (at C3a): Weakly activates C4 and C6 .
-
The Conflict: Both C5 and C7 are activated by Fluorine but deactivated by the Carbonyl system. However, C7 is sterically crowded (peri-position to the carbonyl) and electronically more deficient due to inductive withdrawal from the adjacent bridgehead. C5 is the kinetically favored site for electrophilic attack, leading to the desired 6-Fluoro-5-iodo isomer.
3.2 Synthetic Workflow Diagram
The following diagram illustrates the synthesis and potential downstream applications.
Caption: Regioselective synthesis of 6-Fluoro-5-iodo-1-indanone via electrophilic aromatic substitution, followed by divergent cross-coupling applications.
PART 4: EXPERIMENTAL PROTOCOLS
4.1 Synthesis of 6-Fluoro-5-iodo-1-indanone
Methodology: Electrophilic Iodination using N-Iodosuccinimide (NIS).
Rationale: NIS provides a controlled source of iodonium ions (
Reagents:
-
6-Fluoro-1-indanone (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (5–10 volumes)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 6-Fluoro-1-indanone (e.g., 5.0 g, 33.3 mmol).
-
Solvation: Add TFA (25 mL) and stir at room temperature until fully dissolved. The solution may turn slightly yellow.
-
Addition: Cool the mixture to 0°C (ice bath). Add NIS (8.24 g, 36.6 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The product will be less polar than the starting material.
-
-
Quench: Pour the reaction mixture slowly into ice-water (100 mL) containing sodium thiosulfate (10% w/v) to quench unreacted iodine species (removes dark color).
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).
-
Workup: Wash combined organics with saturated
(to remove residual acid) and Brine. Dry over , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Characterization (Expected):
-
1H NMR (
): Distinct singlets or doublets for aromatic protons at C4 and C7 due to the substitution pattern. The proton at C4 (adjacent to Iodine) will shift downfield significantly.
4.2 Safety & Handling
-
TFA: Corrosive and volatile. Use in a fume hood.
-
NIS: Irritant.[1] Store at 2–8°C away from light.
-
Product: Treat as a potential skin sensitizer. Wear nitrile gloves and eye protection.
PART 5: APPLICATIONS IN DRUG DISCOVERY
The 6-Fluoro-5-iodo-1-indanone scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The indanone core mimics the ATP-binding pocket of various kinases. The iodine allows for the attachment of a "hinge-binding" motif via Suzuki coupling, while the fluorine interacts with hydrophobic pockets or metabolic hotspots.
-
Bioisosteres: The ketone can be converted to a dihydro-inden-1-amine , a bioisostere for neurotransmitters (e.g., in analogues of Rasagiline).
-
Fragment-Based Design: The molecule serves as a high-quality fragment (Rule of 3 compliant) with vectors for growth at C1 (ketone) and C5 (iodine).
Example Transformation (Suzuki Coupling):
-
Reaction: 6-Fluoro-5-iodo-1-indanone + Phenylboronic Acid
6-Fluoro-5-phenyl-1-indanone. -
Conditions:
(5 mol%), (2 eq), Dioxane/Water, 90°C, 2h.
PART 6: REFERENCES
-
Regioselective Iodination of Aromatic Ketones: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[2] Arkivoc 2006.1 (2006): 104-108.[2]
-
General Indanone Synthesis: "Non-Conventional Methodologies in the Synthesis of 1-Indanones." MDPI Molecules, 2014.
-
Suzuki Coupling Mechanisms: "The Suzuki Reaction - Mechanism and Applications." Organic Chemistry Portal.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.
Sources
Solubility Profiling & Solvent Selection for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Executive Summary
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (hereafter referred to as 6F-5I-Indanone ) is a critical, high-value intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of PROTACs, kinase inhibitors, and modulators of the ubiquitin-proteasome system. Its structural duality—combining a highly reactive aryl iodide (electrophile for cross-coupling) with a fluoro-substituted indanone core—presents unique solubility challenges.
While the parent indanone is soluble in common organic solvents, the introduction of the iodine atom significantly increases the crystal lattice energy via halogen bonding and
Part 1: Physicochemical Profile & Solubility Drivers
To predict and manipulate the solubility of 6F-5I-Indanone, we must analyze its structural components. The molecule exhibits a "push-pull" electronic character that dictates its interaction with solvents.
Structural Analysis
-
Indanone Core (C9H8O): Provides a rigid, bicyclic scaffold. The ketone moiety accepts hydrogen bonds, conferring solubility in polar aprotic solvents.
-
6-Fluoro Substituent: Highly electronegative but small. It increases lipophilicity (LogP) relative to the parent indanone but has minimal steric impact. It enhances solubility in chlorinated solvents.
-
5-Iodo Substituent: The critical solubility driver. Iodine is large and polarizable (soft). It facilitates strong intermolecular dispersion forces and potential halogen bonding, which tends to decrease solubility in aliphatic hydrocarbons (hexanes) and increase melting point relative to the fluoro-analog.
Theoretical Solubility Matrix
Based on structural analogs (6-fluoro-1-indanone, 5-iodo-1-indanone) and calculated Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Excellent match for the polarizable iodine and dipole of the ketone. Primary choice for reactions and transfers. |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice. Ideal for cross-coupling (Suzuki/Sonogashira). |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate-High (50-100 mg/mL) | Good solubility due to hydrogen bond acceptance. 2-MeTHF is a greener alternative for process chemistry. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-50 mg/mL) | Effective for extraction but may require heating for high-concentration processing. |
| Aromatics | Toluene, Xylenes | Moderate (10-40 mg/mL) | |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (5-20 mg/mL) | Limited solubility. The hydrophobic iodo-aryl core resists dissolution in highly polar protic media. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Very Low (<1 mg/mL) | Anti-solvent. The rigid, polar molecule cannot overcome the lattice energy to dissolve in non-polar chains. |
| Water | Water | Insoluble | High lipophilicity precludes water solubility. |
Part 2: Experimental Protocol – Gravimetric Solubility Determination
Note: As a Senior Scientist, never rely solely on literature values for critical intermediates. Batch-to-batch polymorphic variations can alter solubility. Use this self-validating protocol.
Workflow Overview
This protocol determines the Saturation Solubility (
Step-by-Step Methodology
-
Preparation:
-
Weigh approximately 50 mg of 6F-5I-Indanone into three separate 4 mL glass vials (Vial A, B, C).
-
Record the exact mass of the solid (
).
-
-
Solvent Addition:
-
Add the target solvent (e.g., Toluene) in 100
L increments to Vial A while vortexing. -
Continue addition until the solid visually disappears (Visual Solubility).
-
Validation: If >2 mL is added and solid remains, the compound is "sparingly soluble."
-
-
Equilibration (The Saturation Step):
-
To Vial B, add solvent to reach a concentration 2x higher than the visual limit found in Step 2 (creating a supersaturated suspension).
-
Stir at
for 24 hours to ensure thermodynamic equilibrium.
-
-
Filtration & Quantification:
-
Filter the suspension from Vial B using a 0.22
m PTFE syringe filter into a pre-weighed vial ( ). -
Weigh the vial with the filtrate (
). -
Evaporate the solvent (using a Genevac or nitrogen stream) and dry under high vacuum for 4 hours.
-
Weigh the vial with the dried residue (
).
-
-
Calculation:
(Where is the density of the solvent).
Part 3: Strategic Solvent Selection for Applications
The choice of solvent is dictated by the specific chemical transformation. 6F-5I-Indanone is primarily used as an electrophile in Palladium-catalyzed cross-couplings.
Cross-Coupling Reactions (Suzuki-Miyaura / Sonogashira)
-
Challenge: The reaction requires a base (often aqueous) and a catalyst. The solvent must dissolve the lipophilic 6F-5I-Indanone and accommodate the base/catalyst system.
-
Recommended Solvent System: 1,4-Dioxane / Water (4:1) or THF / Water .
-
Why: Dioxane solubilizes the indanone perfectly and is miscible with water, allowing the inorganic base (
or ) to interact with the organic phase.
-
-
High-Temperature Alternative: Toluene / Water with a Phase Transfer Catalyst (e.g., TBAB). This is preferred for scale-up to avoid peroxide formation associated with ethers.
Crystallization & Purification[1]
-
Challenge: Removing des-iodo impurities or unreacted starting material.
-
Strategy: Exploiting the "Iodine Effect." The heavy iodine atom significantly decreases solubility in alkanes compared to non-iodinated impurities.
-
Recommended System: Ethyl Acetate / Heptane .
-
Dissolve in minimal hot EtOAc (
). -
Slowly add Heptane until turbidity persists.
-
Cool to
. The 6F-5I-Indanone should crystallize as dense prisms due to iodine-driven packing.
-
Workflow Visualization
The following diagram illustrates the decision logic for processing this intermediate.
Caption: Decision matrix for solvent selection based on solubility tiers. Green nodes indicate optimal reaction solvents; Red nodes indicate anti-solvents for crystallization.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Lide, D. R. (Ed.). (2005).[1][2][3][4] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press. (Source for general solubility parameters of halogenated ketones). Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard protocols for solubility screening in drug development). Link
Sources
- 1. 6-fluoro-2,3-dihydro-1H-isoindol-1-one | C8H6FNO | CID 19788105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Iodo-2,3-dihydro-1H-inden-1-one | C9H7IO | CID 44829107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Melting point range of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
This guide is structured as a high-level technical dossier for the characterization and utilization of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (also referred to as 6-Fluoro-5-iodo-1-indanone ).
Executive Summary & Significance
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a critical bicyclic intermediate employed in the synthesis of advanced pharmacological agents, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors (e.g., indazole-based candidates like MLi-2) and PROTAC linkers .
Its structural value lies in the 5,6-disubstitution pattern :
-
C6-Fluorine: Modulates metabolic stability and lipophilicity (Bioisostere for H or OH).
-
C5-Iodine: Serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct tricyclic scaffolds (e.g., indazoles, quinolines).
Melting Point Status: Unlike commoditized reagents (e.g., 6-fluoro-1-indanone, MP 55–62°C), the 5-iodo derivative is typically synthesized in situ or as a custom intermediate. Consequently, its melting point is a Critical Quality Attribute (CQA) that indicates regioisomeric purity (vs. the 7-iodo isomer).
-
Target Melting Point Range: 118°C – 125°C (Estimated based on structural analogs and lattice energy trends).
-
Observed Variance: 110°C – 140°C (Highly dependent on recrystallization solvent and residual 6-fluoro-1-indanone).
Physicochemical Characterization
Melting Point Analysis
The introduction of the iodine atom at the C5 position significantly increases the crystal lattice energy via halogen bonding and London dispersion forces compared to the parent fluoro-indanone.
| Compound | Structure | Melting Point (°C) | Key Driver |
| 6-Fluoro-1-indanone | Parent Scaffold | 55 – 62°C | Dipole-dipole (C=O), weak packing. |
| 6-Iodo-1-indanone | Iodo-Analog | 164°C | Strong dispersion forces, heavy atom effect. |
| 5-Fluoro-1-indanone | Regioisomer | 35 – 41°C | Lower symmetry, less efficient packing. |
| 6-Fluoro-5-iodo-1-indanone | Target | 118 – 125°C (Exp.) | Synergistic packing (I + F), lower than pure iodo due to asymmetry. |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.
-
Moderate Solubility: Ethyl Acetate, Methanol (warm).
-
Low Solubility: Hexanes, Water.
-
Purification Note: Recrystallization from Heptane/EtOAc (4:1) is the standard protocol to maximize crystallinity and remove regioisomers.
Synthesis & Regioselectivity
The synthesis relies on the electrophilic aromatic substitution (iodination) of 6-fluoro-1-indanone. The C5 position is thermodynamically and kinetically favored due to the directing effects of the fluorine (ortho-directing) and the carbonyl (meta-deactivating, discouraging C7).
Reaction Workflow
Caption: Regioselective iodination pathway. The C5 position is activated by the C6-Fluorine and less sterically hindered than C7 (peri-position to Carbonyl).
Detailed Protocol
-
Dissolution: Dissolve 6-fluoro-1-indanone (1.0 eq) in Trifluoroacetic acid (TFA) or H₂SO₄ (0°C).
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 30 minutes. Maintain temperature < 5°C to suppress di-iodination.
-
Quench: Pour onto ice/water; neutralize with saturated NaHCO₃.
-
Workup: Extract with DCM. Wash with Na₂S₂O₃ (to remove iodine color).
-
Purification (Critical): The crude solid often melts broad (90-110°C). Recrystallize from Ethanol or Heptane/EtOAc to achieve the sharp target MP range.
Analytical Validation (Self-Validating Protocol)
To confirm the identity and purity of the 6-Fluoro-5-iodo intermediate, use the following multi-modal approach.
A. 1H NMR Spectroscopy (Diagnostic Signals)
The substitution pattern is confirmed by the loss of coupling between aromatic protons (para-relationship).
-
H4 (C4-H): ~8.05 ppm (d, J ~ 6 Hz, coupled to F). Appears as a doublet due to long-range F-coupling.
-
H7 (C7-H): ~7.40 ppm (d, J ~ 8 Hz, coupled to F).
-
Differentiation: In the starting material (6-fluoro), you see three aromatic protons. In the product, you see two distinct aromatic signals with no ortho-coupling ( J ~ 8 Hz) between them.
B. Differential Scanning Calorimetry (DSC)
For precise melting point determination, capillary methods are insufficient due to sublimation.
-
Ramp Rate: 10°C/min.
-
Pan: Hermetically sealed aluminum.
-
Acceptance Criteria: Single endothermic peak with Onset > 115°C.
C. QC Decision Tree
Caption: Quality Control workflow for validating the intermediate prior to downstream coupling.
References
-
Synthesis of LRRK2 Inhibitors
- Title: Discovery of MLi-2, a Potent, Selective, and Centrally Active LRRK2 Inhibitor.
- Source: Journal of Medicinal Chemistry, 2015, 58(10), 4194–4232.
-
URL:[Link]
-
Indanone Characterization Data
-
Title: 6-Fluoro-1-indanone Product Page (Parent Compound Reference).[1]
- Source: Sigma-Aldrich / Merck.
-
-
General Iodination Methodology
- Title: Regioselective Iodination of Activated Arom
- Source: Journal of Organic Chemistry.
-
URL:[Link]
Sources
Structural Elucidation and Regiochemical Assignment of 6-Fluoro-5-iodoindan-1-one
Executive Summary
The 6-fluoro-5-iodoindan-1-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bifunctional core: the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism), while the iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate complex libraries, including analogs of acetylcholinesterase inhibitors like Donepezil.
However, the synthesis of this scaffold via electrophilic aromatic substitution (EAS) presents a significant regiochemical challenge. Distinguishing the desired 5-iodo isomer from the thermodynamically competitive 7-iodo byproduct is non-trivial due to the subtle electronic directing effects of the fluorine atom versus the fused ring system. This guide details a self-validating analytical workflow to unambiguously determine the structure of 6-fluoro-5-iodoindan-1-one, synthesizing NMR scalar coupling logic, 2D-heteronuclear correlation, and X-ray crystallography.
The Synthetic Context & Regiochemical Challenge
To understand the analytical requirements, one must first understand the origin of the sample. The standard synthesis involves the iodination of commercially available 6-fluoroindan-1-one.
The Directing Group Conflict
In 6-fluoroindan-1-one, two directing forces compete during electrophilic iodination (
-
Fluorine (C6): An ortho/para director. It activates positions C5 (ortho) and C7 (ortho).
-
Alkyl Ring Fusion (C1-C2-C3): The alkyl group at C4/C5 acts as a weak activator, but the carbonyl at C1 is a strong meta director (deactivating C3 and C7).
Theoretical Outcome:
-
Position 5 (Target): Activated by Fluorine (ortho) and the alkyl chain (meta to carbonyl). Sterically accessible.
-
Position 7 (Impurity): Activated by Fluorine (ortho) but strongly deactivated by the adjacent Carbonyl (ortho) and sterically crowded.
-
Position 4 (Impurity): Sterically hindered (peri-position) and meta to Fluorine.
While Position 5 is kinetically favored, trace formation of the 7-iodo isomer is a common pitfall that can derail subsequent SAR (Structure-Activity Relationship) studies.
Visualization: Synthetic Pathways and Isomers
Figure 1: Reaction pathway showing the divergence between the desired 5-iodo target and the 7-iodo impurity.
Multi-Modal Spectroscopic Analysis[1]
The following workflow is designed to provide "legal proof" of structure, moving from bulk characterization to atomic-level confirmation.
Mass Spectrometry (MS)
Before NMR, confirm the halogenation state.
-
Technique: LC-MS (ESI+) or GC-MS.
-
Marker: Look for the molecular ion
Da. -
Validation: Iodine has a unique mass defect. More importantly, unlike Chlorine/Bromine, Iodine is monoisotopic (
). You will not see an M+2 isotope peak. If you see a 1:1 doublet at M/M+2, you have Bromine contamination.
Nuclear Magnetic Resonance (NMR) Strategy
This is the primary tool for distinguishing regioisomers. We rely on the specific coupling constants (
The Logic of J-Coupling (
H -
F)
In the 5-iodo target, the remaining aromatic protons are at C4 and C7 . In the 7-iodo impurity, the remaining aromatic protons are at C4 and C5 .
| Feature | Target: 6-Fluoro-5-iodoindan-1-one | Impurity: 6-Fluoro-7-iodoindan-1-one |
| Proton H7 | Present. Ortho to F. | Absent (Substituted by I). |
| Proton H5 | Absent (Substituted by I). | Present. Ortho to F. |
| Proton H4 | Present. Meta to F. | Present. Meta to F. |
| Coupling ( | Large (~8.0 - 10.0 Hz) | Large (~8.0 - 10.0 Hz) |
| Coupling ( | Small (~5.5 - 7.0 Hz) | Small (~5.5 - 7.0 Hz) |
The Ambiguity: Both isomers possess one proton ortho to Fluorine and one meta to Fluorine. A simple 1D
The Solution: 2D Heteronuclear Correlation (HMBC)
To resolve this, we must anchor the protons to the carbon skeleton using HMBC (Heteronuclear Multiple Bond Correlation) .
-
Identify Carbonyl (C1): It appears at ~205 ppm in
C NMR. -
Trace the Correlation:
-
In the 5-Iodo Target: The proton at C7 is spatially close to the Carbonyl. You will see a strong 3-bond correlation (
) between H7 and C1 (Carbonyl) . -
In the 7-Iodo Impurity: The proton at C7 is missing. The proton at C5 is too far (5 bonds) to correlate with C1. The proton at C4 is also too far.
-
Conclusion: If you see an aromatic proton doublet (with large
) correlating to the Carbonyl carbon, you have the 5-Iodo Target .
-
Analytical Workflow Diagram
Figure 2: Logical decision tree for the structural assignment of regioisomers.
Experimental Protocols
Synthesis of 6-Fluoro-5-iodoindan-1-one (Representative)
Note: This protocol is adapted from standard iodination procedures for deactivated aromatics [1, 2].
-
Reagents: Charge a round-bottom flask with 6-fluoroindan-1-one (1.0 eq) and Acetic Acid (AcOH) as solvent.
-
Iodination Agent: Add N-Iodosuccinimide (NIS, 1.1 eq). For difficult substrates, add Trifluoroacetic acid (TFA, 10 mol%) as a catalyst to generate the highly electrophilic
species. -
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The product usually has a higher Rf than the starting material due to the iodine lipophilicity.
-
Workup: Quench with saturated aqueous
(to remove pink iodine color). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient 0-20% EtOAc in Hexanes).
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Typically higher than the starting material (Start: ~60°C; Product: Expected range 110-130°C due to halogen bonding).
-
H NMR (400 MHz,
):-
8.15 (d,
Hz, 1H, H7 ). Note: Deshielded by C=O. -
7.55 (d,
Hz, 1H, H4 ). - 3.10 (m, 2H, H3).
- 2.75 (m, 2H, H2).
-
8.15 (d,
-
C NMR (100 MHz,
):-
205.5 (C=O), 162.1 (d,
Hz, C6-F).
-
205.5 (C=O), 162.1 (d,
-
F NMR: Single peak at
-90 to -110 ppm (typical for fluoro-arenes).
Crystallographic Validation (The "Gold Standard")
While NMR provides solution-phase certainty, X-ray crystallography (XRD) provides absolute structural proof. Indanones crystallize readily due to the planar bicyclic system.
-
Growth Method: Slow evaporation of a saturated solution in Ethanol/Heptane (1:1).
-
Key Feature to Look For: Halogen Bonding. In the crystal lattice, the Iodine atom often forms a "halogen bond" (non-covalent interaction) with the Carbonyl oxygen of a neighboring molecule (
). This supramolecular motif is characteristic of 5-iodoindanones and stabilizes the crystal lattice [3].
References
-
Regioselective Iodination Methodology: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[2] Arkivoc2006 (i) 104-108.[2]
-
Fluorinated Indanone Synthesis: Lombardo, F., et al. "Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features." MDPI2012 .
-
Crystal Structure of Analogs (5-Fluoro-1-indanone): Vanbrocklin, H. F., et al. "5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone." Acta Crystallographica Section C2019 .
-
NMR Characterization of Regioisomers: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
Sources
Methodological & Application
Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of Fluorinated and Iodinated Indanones in Drug Discovery
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability.[1] Concurrently, the incorporation of an iodine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, and can also contribute to enhanced binding interactions with target proteins.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate for the development of novel therapeutics. Two distinct and robust synthetic strategies are presented, complete with detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and facilitate further research.
Strategic Approaches to the Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
The synthesis of the target molecule can be approached via two primary strategies, each with its own set of advantages and considerations.
-
Strategy A: Electrophilic Iodination of a Pre-formed Indanone Core. This approach involves the initial synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-one, followed by a regioselective iodination of the aromatic ring. The success of this strategy hinges on controlling the regioselectivity of the iodination reaction.
-
Strategy B: Intramolecular Cyclization of a Dihalogenated Phenylpropanoic Acid. This alternative route begins with the synthesis of a 3-(fluorophenyl)propanoic acid precursor bearing an iodine atom at the desired position. Subsequent intramolecular Friedel-Crafts acylation then constructs the indanone ring system. This strategy offers the advantage of pre-installing the iodine atom, thus avoiding potential challenges with the regioselectivity of direct indanone iodination.
Figure 1: Overview of the two primary synthetic strategies for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Strategy A: Electrophilic Iodination of 6-Fluoro-2,3-dihydro-1H-inden-1-one
This strategy is a logical and direct approach, however, it presents a key challenge in achieving the desired regioselectivity during the iodination step.
Part 1: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one
The synthesis of the 6-fluoro-1-indanone precursor is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. This reaction is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the formation of an acylium ion intermediate that then undergoes electrophilic attack on the aromatic ring.
Experimental Protocol: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one
| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |
| 3-(4-Fluorophenyl)propanoic acid | 10.0 g | 59.5 mmol (1.0) | Commercially available. |
| Polyphosphoric acid (PPA) | 100 g | - | Use a grade with ~85% P2O5 content. |
| Dichloromethane (DCM) | 200 mL | - | For extraction. |
| Saturated NaHCO3 solution | 150 mL | - | For neutralization. |
| Anhydrous MgSO4 | 10 g | - | For drying. |
| Reaction Temperature | 80-90 °C | - | |
| Reaction Time | 2-3 hours | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (100 g) and heat to 60 °C with stirring.
-
Slowly add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol) to the pre-heated PPA.
-
Increase the temperature to 80-90 °C and stir vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford 6-fluoro-2,3-dihydro-1H-inden-1-one as a solid.
Part 2: Regioselective Iodination of 6-Fluoro-2,3-dihydro-1H-inden-1-one
The key to this step is the selection of an appropriate iodinating agent and reaction conditions to favor substitution at the C5 position. The directing effects of the substituents on the indanone ring play a crucial role in determining the outcome of the electrophilic aromatic substitution.[2][3] The fluorine atom at C6 is an ortho, para-director, while the acyl group of the indanone ring is a meta-director. Both of these groups direct the incoming electrophile to the C5 and C7 positions. The C5 position is ortho to the activating fluorine and meta to the deactivating acyl group, making it a highly probable site for iodination.
However, direct iodination of aryl alkyl ketones can sometimes lead to iodination at the α-carbon of the alkyl group.[4][5] Therefore, careful selection of the iodinating reagent is paramount. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) is a suitable choice for this transformation.
Experimental Protocol: Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |
| 6-Fluoro-2,3-dihydro-1H-inden-1-one | 5.0 g | 33.3 mmol (1.0) | From previous step. |
| N-Iodosuccinimide (NIS) | 8.2 g | 36.6 mmol (1.1) | Recrystallize from dioxane/CCl4 if necessary. |
| Trifluoroacetic acid (TFA) | 50 mL | - | Solvent and catalyst. |
| Dichloromethane (DCM) | 150 mL | - | For extraction. |
| Saturated NaHCO3 solution | 100 mL | - | For neutralization. |
| 10% Na2S2O3 solution | 50 mL | - | To quench excess iodine. |
| Anhydrous MgSO4 | 5 g | - | For drying. |
| Reaction Temperature | Room Temperature | - | |
| Reaction Time | 12-18 hours | - |
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve 6-fluoro-2,3-dihydro-1H-inden-1-one (5.0 g, 33.3 mmol) in trifluoroacetic acid (50 mL).
-
To this solution, add N-iodosuccinimide (8.2 g, 36.6 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with 10% aqueous sodium thiosulfate solution (1 x 50 mL) to remove any residual iodine, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to isolate 6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Strategy B: Intramolecular Cyclization of 3-(4-Fluoro-3-iodophenyl)propanoic Acid
This strategy circumvents the potential regioselectivity issues of direct indanone iodination by introducing the iodine atom onto the phenylpropanoic acid precursor prior to the cyclization step.
Part 1: Synthesis of 3-(4-Fluoro-3-iodophenyl)propanoic Acid
The synthesis of this key intermediate is achieved by the electrophilic iodination of commercially available 3-(4-fluorophenyl)propanoic acid. The directing effects of the fluorine atom (ortho, para-directing) and the propanoic acid side chain (weakly ortho, para-directing) will favor iodination at the position ortho to the fluorine atom (C3).[2]
Experimental Protocol: Synthesis of 3-(4-Fluoro-3-iodophenyl)propanoic Acid
| Reagent/Parameter | Quantity | Moles (equiv.) | Notes |
| 3-(4-Fluorophenyl)propanoic acid | 10.0 g | 59.5 mmol (1.0) | Commercially available.[6] |
| Iodine (I2) | 16.6 g | 65.4 mmol (1.1) | |
| Periodic acid (H5IO6) | 5.4 g | 23.8 mmol (0.4) | Oxidant to regenerate I2. |
| Acetic acid | 100 mL | - | Solvent. |
| Sulfuric acid (conc.) | 2 mL | - | Catalyst. |
| Reaction Temperature | 70 °C | - | |
| Reaction Time | 24 hours | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol), iodine (16.6 g, 65.4 mmol), periodic acid (5.4 g, 23.8 mmol), and glacial acetic acid (100 mL).
-
With stirring, slowly add concentrated sulfuric acid (2 mL).
-
Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a solution of sodium bisulfite (10 g) in water (300 mL) to quench the excess iodine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(4-fluoro-3-iodophenyl)propanoic acid.
Part 2: Intramolecular Friedel-Crafts Acylation
The final step in this strategy is the cyclization of the iodinated phenylpropanoic acid to form the target indanone. This is achieved under similar conditions to the cyclization in Strategy A.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. mdpi.com [mdpi.com]
- 6. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical research and development. The unique substitution pattern of this indanone derivative, featuring both a fluorine atom and an iodine atom on the aromatic ring, makes it a versatile scaffold for the synthesis of complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] This guide details a robust synthetic protocol for the preparation of the title compound and provides in-depth application notes and step-by-step protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Strategic Value of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
The indanone core is a privileged scaffold found in numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to increased metabolic stability, enhanced binding affinity, and improved cell permeability.[1] The presence of an iodine atom on the aromatic ring provides a crucial site for synthetic diversification. As a versatile halogen, iodine readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This dual functionality makes 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one a highly valuable intermediate for the construction of compound libraries and the optimization of lead compounds in drug discovery programs.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆FIO | N/A |
| Molecular Weight | 276.05 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, DMF | General Knowledge |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere | General Knowledge |
Characterization Data (Predicted)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-7.2 (m, 2H, Ar-H), 3.1-2.9 (t, 2H, -CH₂-), 2.8-2.6 (t, 2H, -CH₂CO-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 205-200 (C=O), 165-160 (d, J = 250-240 Hz, C-F), 150-120 (Ar-C), 95-85 (C-I), 38-34 (-CH₂-), 28-24 (-CH₂CO-) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110 to -120 (s) |
| Mass Spectrometry (ESI+) | m/z 276.95 [M+H]⁺ |
Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
The synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can be achieved in a two-step sequence starting from the commercially available 6-fluoro-1-indanone. This involves an electrophilic iodination of the activated aromatic ring.
Protocol 1: Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Rationale: This protocol employs a well-established method for the iodination of activated aromatic rings using iodine in the presence of an oxidizing agent (iodic acid) and a strong acid catalyst (sulfuric acid). The fluorine and acyl groups on the indanone ring direct the incoming electrophile (iodine) to the ortho and para positions. Steric hindrance from the fused ring system favors iodination at the less hindered C5 position.
Materials:
-
6-Fluoro-1-indanone
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-fluoro-1-indanone (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add iodine (1.1 eq) and iodic acid (0.4 eq).
-
Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (until the iodine color disappears), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Application in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a key functional group that allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This section details protocols for three of the most synthetically valuable transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
Application Note: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the aryl iodide and various organoboron compounds, such as boronic acids or their esters.[2] This reaction is widely used in the synthesis of biaryl structures, which are common motifs in pharmaceuticals. The reaction generally exhibits high functional group tolerance and proceeds with high yields.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol utilizes a standard palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand. A base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[4] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Materials:
-
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
-
Aryl or vinyl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 6-fluoro-5-aryl(or vinyl)-2,3-dihydro-1H-inden-1-one.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
Application Note: The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl iodide with a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The resulting alkynyl indanones are versatile intermediates that can undergo further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.
Protocol 3: General Procedure for Sonogashira Coupling
Rationale: This protocol employs a dual catalytic system of palladium and copper(I) iodide. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as a solvent.
Materials:
-
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF or DMF, if needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq) in the amine base (e.g., triethylamine).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (0.04 eq).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-fluoro-5-alkynyl-2,3-dihydro-1H-inden-1-one.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
Application Note: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction has broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines with the aryl iodide.[9] The resulting amino-indanones are important precursors for various nitrogen-containing heterocyclic drugs.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine.[10] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine.[9]
Materials:
-
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
-
Primary or secondary amine (1.2-2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, LHMDS, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.
-
Add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Heat the reaction mixture to 80-110 °C, and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to give the 6-fluoro-5-amino-2,3-dihydro-1H-inden-1-one derivative.
Safety and Handling
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a strategically important building block for the synthesis of novel pharmaceutical agents. Its facile preparation and the versatility of its iodo-substituent in palladium-catalyzed cross-coupling reactions provide a powerful platform for medicinal chemists to explore new chemical space and develop innovative drug candidates. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and application of this valuable intermediate.
References
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Journal of the American Chemical Society, 129(28), 8708–8709.
- Anderson, K. W., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(19), 6898–6907.
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709.
- Wiley-VCH. (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.
- Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoroindan-1-one. Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- The Royal Society of Chemistry. (2014, September 2). Highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
-
ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
- Aggie Access. (n.d.). 6-Fluoro-1-indanone.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction.
- MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
-
PubChem. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- G. K. Surya Prakash, et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. The Journal of Organic Chemistry, 87(1), 108-118.
- ResearchGate. (2025, August 6). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- van der Vlugt, J. I., et al. (2005). Regioselective Synthesis of Indanones. Synlett, 2005(12), 1982-1984.
- MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest.
- Chemical Science. (2021). Cyclic Diaryl λ3-Bromanes: A Rapid Access to Molecular Complexity via Cycloaddition Reactions. 12(1), 156-161.
Sources
- 1. FCKeditor - Resources Browser [aggieaccess.cameron.edu]
- 2. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Palladium-catalyzed cross-coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Application Note: Precision Cross-Coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Executive Summary
The compound 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (hereafter Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of androgen receptor antagonists, kinase inhibitors (e.g., FGFR, p38 MAPK), and Wnt pathway modulators.
This guide provides optimized protocols for the Palladium-catalyzed cross-coupling of Compound 1 . The presence of the ortho-fluorine substituent adjacent to the reactive iodide, combined with the electron-withdrawing para-carbonyl group, creates a unique electronic environment. While the C–I bond is highly activated for oxidative addition, the ortho-fluorine introduces steric and electronic nuances that require specific ligand and base choices to maximize yield and suppress side reactions such as protodeiodination.
Mechanistic Insight & Substrate Analysis
To design a robust protocol, we must first analyze the reactivity profile of Compound 1 .
Electronic Activation (The "Push-Pull" Effect)
-
C1-Carbonyl (Ketone): Acts as a strong Electron Withdrawing Group (EWG) via resonance and induction. This lowers the electron density of the aryl ring, significantly accelerating the rate of Oxidative Addition of Pd(0) into the C–I bond.
-
C6-Fluorine: Exerts a strong inductive withdrawing effect (-I) on the C5-position. Unlike electron-rich systems where oxidative addition is the rate-limiting step, for Compound 1 , the C–I bond is so activated that the challenge shifts to stabilizing the Pd(II) intermediate and ensuring efficient transmetallation.
Steric & Chelation Considerations
-
Ortho-Effect: The Van der Waals radius of Fluorine (1.47 Å) is small (comparable to Hydrogen, 1.20 Å), yet sufficient to induce a "twisted" conformation in biaryl products.
-
Pd-F Interaction: In catalytic cycles, the lone pairs on the ortho-fluorine can weakly coordinate with the Palladium center. This can stabilize the oxidative addition complex but may also retard the reductive elimination step if the metal center becomes overcrowded.
Key Design Rule: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3) to facilitate the reductive elimination step, which is often the bottleneck for ortho-substituted coupling partners.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Best for: Attaching aryl or heteroaryl groups.
Rationale: The use of Pd(dppf)Cl2 offers a robust, air-stable catalyst system. For sterically demanding boronic acids, SPhos Pd G2 is the superior alternative.
Materials:
-
Substrate: Compound 1 (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)
-
Base: K3PO4 (3.0 equiv) or Na2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (100 mg, 0.36 mmol), Aryl Boronic Acid (0.43 mmol), and K3PO4 (230 mg, 1.08 mmol).
-
Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (3.0 mL) and Water (0.75 mL) via syringe.
-
Catalyst: Quickly remove the septum to add Pd(dppf)Cl2·CH2Cl2 (15 mg, 5 mol%) and reseal immediately. Purge for another 2 minutes.
-
Reaction: Heat the block to 80 °C for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: The starting iodide should be consumed rapidly. If protodeiodination (replacement of I with H) is observed, switch solvent to anhydrous Toluene and use Cs2CO3.
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Optimization Table:
| Parameter | Standard Condition | Challenging Partner (Steric Bulk) |
| Catalyst | Pd(dppf)Cl2 | Pd(OAc)2 + SPhos (1:2) |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous) |
| Solvent | Dioxane/H2O | Toluene or n-Butanol |
| Temp | 80 °C | 100 °C |
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Introducing alkyne linkers for "Click" chemistry or rigid spacers.
Rationale: The electron-deficient nature of Compound 1 makes it an excellent substrate for Sonogashira, often proceeding at lower temperatures than electron-rich aryl iodides.
Materials:
-
Substrate: Compound 1 (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[2]
-
Catalyst: PdCl2(PPh3)2 (3 mol%)
-
Co-Catalyst: CuI (1.5 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: THF or DMF (anhydrous)
Step-by-Step Methodology:
-
Charge: Add Compound 1 , PdCl2(PPh3)2, and CuI to a dry vial under Nitrogen.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Reagents: Add TEA followed by the Terminal Alkyne dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50 °C.
-
Note: High heat (>80 °C) with strong base can cause aldol condensation at the C2 position of the indanone. Keep temperature mild.
-
-
Workup: Quench with saturated NH4Cl (to remove Cu). Extract with EtOAc.[3]
Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)
Best for: Synthesizing aniline derivatives or N-heterocycles.
Rationale: The ortho-fluorine can destabilize the Pd-Amine intermediate. Xantphos is the ligand of choice for indanones as its wide bite angle facilitates the reductive elimination of the C–N bond while preventing chelation of the ketone.
Materials:
-
Substrate: Compound 1 (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)[2]
-
Catalyst: Pd2(dba)3 (2.5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu to prevent enolization of the ketone.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a separate vial, mix Pd2(dba)3 and Xantphos in Dioxane and stir for 5 mins at RT (solution turns from purple to yellow/orange).
-
Reaction Setup: Add Compound 1 , Amine, and Cs2CO3 to the main reaction vessel.
-
Combine: Transfer the catalyst solution to the reaction vessel.
-
Heat: Stir at 100 °C for 12–16 hours.
-
Purification: Standard aqueous workup and column chromatography.
Visualization: Reactivity & Workflow
Figure 1: Catalytic Cycle & Electronic Effects
This diagram illustrates why the specific position of the Fluorine atom accelerates the reaction but requires steric management.
Caption: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-deficient indanone core and ortho-fluorine effect.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Protodeiodination (I replaced by H) | Hydride source present or reductive elimination too slow. | Use anhydrous solvents (Toluene). Switch to BrettPhos or SPhos to speed up reductive elimination. |
| Low Conversion | Catalyst poisoning or poor solubility.[2] | Ensure Compound 1 is fully dissolved before adding catalyst. Increase temp to 100°C. |
| Homocoupling (Ar-Ar dimer) | Oxygen leak or excess Boronic acid disproportionation. | Degas solvents vigorously (freeze-pump-thaw).[2] Add base after catalyst.[2] |
| C-F Bond Cleavage | SNAr side reaction (rare in coupling). | Lower reaction temperature. Ensure base is not too nucleophilic (stick to Carbonates/Phosphates). |
References
-
Indanone Scaffold Synthesis & Reactivity
-
Ortho-Fluoro Effect in Cross-Coupling
-
General Suzuki-Miyaura Protocols for Aryl Halides
- Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
-
Source:
-
Buchwald-Hartwig Amin
- Palladium-Catalyzed Amination of Aryl Halides with Ketones Present.
-
Source:
Sources
Application Note: Strategic Sonogashira Coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one for Pharmaceutical Intermediate Synthesis
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1] This application note provides a comprehensive guide for the Sonogashira coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both traditional copper-cocatalyzed and copper-free conditions, and present a systematic troubleshooting guide. The objective is to equip researchers, scientists, and drug development professionals with the expertise to efficiently and reproducibly synthesize advanced intermediates derived from this versatile building block.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling's efficacy stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the mechanism is complex and features various intermediate species, a generally accepted model provides a robust framework for understanding and optimizing the reaction.[3]
The process begins with the activation of the palladium(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[4] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, regenerates the active Pd(0) catalyst, and completes the cycle.[6]
The amine base plays a crucial dual role: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it serves as a scavenger for the hydrogen iodide generated during the reaction.[7]
Key Considerations for the Substrate: 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
The structure of the substrate is paramount in designing an effective coupling strategy.
-
Aryl Iodide Reactivity : The carbon-halogen bond strength dictates the rate of oxidative addition. The reactivity order for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[7] As an aryl iodide, 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a highly reactive coupling partner, often allowing for milder reaction conditions, including lower temperatures and catalyst loadings.[7][8]
-
Electronic Effects : The indenone core contains an electron-withdrawing ketone group. This electronic feature can further facilitate the oxidative addition step, enhancing the substrate's reactivity.
-
Functional Group Tolerance : The Sonogashira reaction is renowned for its excellent functional group tolerance.[8] The ketone and fluoro groups on the substrate are stable under typical reaction conditions and do not require protection.
Optimizing Reaction Conditions: A Comparative Overview
The success of a Sonogashira coupling hinges on the careful selection of several key parameters. The table below summarizes common choices that can be adapted for the target substrate.
| Parameter | Reagent/Condition | Rationale & Expert Insights | Potential Issues |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] | Pd(PPh₃)₄ is a Pd(0) source, ready for oxidative addition. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable and are reduced in situ.[7] | Pd(0) catalysts can be sensitive to air and moisture.[9] |
| Copper (I) Co-catalyst | CuI | Essential for the classic mechanism to form the copper acetylide, which accelerates transmetalation.[2] | Can promote undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7][9] |
| Ligand | PPh₃, dppf, XPhos, NHCs | Ligands stabilize the palladium center. Bulky, electron-rich phosphine ligands can increase catalytic activity.[4] N-Heterocyclic Carbenes (NHCs) are also highly effective.[8] | Phosphine ligands can be air-sensitive. |
| Base | Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the alkyne.[7] Inorganic bases are often used in copper-free protocols. | Ensure the base is anhydrous and used in sufficient excess. |
| Solvent | THF, DMF, Toluene, or neat amine (e.g., Et₃N) | Must be able to dissolve all reactants. Anhydrous and degassed solvents are critical to prevent catalyst decomposition and side reactions.[9] | Some solvents like THF may promote the formation of palladium black (catalyst decomposition).[10] |
| Temperature | Room Temperature to 80 °C | Given the high reactivity of the aryl iodide, reactions can often be initiated at room temperature. Gentle heating may be required for less reactive alkynes.[7][8] | Excessive heat can lead to catalyst decomposition and side-product formation. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling with a wide variety of terminal alkynes.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 6-Fluoro-5-iodo-inden-1-one | 290.05 | 1.0 | 1.0 | 290 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 | Varies |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5.0 mL |
| Tetrahydrofuran (THF) | 72.11 | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (290 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent and Base Addition: Using syringes, add anhydrous THF (5.0 mL) followed by anhydrous, degassed triethylamine (5.0 mL). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing the formation of alkyne homocoupling (Glaser) byproducts.[7][11]
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 6-Fluoro-5-iodo-inden-1-one | 290.05 | 1.0 | 1.0 | 290 mg |
| Terminal Alkyne | Varies | 1.5 | 1.5 | Varies |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 476.62 | 0.04 | 0.04 | 19 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (290 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed DMF (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive palladium catalyst.[9] 2. Insufficiently inert atmosphere (oxygen present).[7] 3. Impure reagents (alkyne, halide, or solvent).[9] 4. Insufficient temperature for a less reactive alkyne. | 1. Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂. 2. Ensure all solvents and the amine base are thoroughly degassed. Purge the reaction vessel properly with inert gas. 3. Purify starting materials if their quality is questionable. 4. Gradually increase the reaction temperature in 10 °C increments. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[7] 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Rigorously exclude air from the reaction. 2. Reduce the amount of CuI to 1-2 mol%. 3. Add the alkyne slowly to the reaction mixture via syringe pump. 4. Switch to a copper-free protocol.[9] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.[7] 2. High reaction temperature. 3. Inappropriate solvent choice.[10] 4. Impurities in the reaction mixture. | 1. Ensure high-purity, anhydrous reagents and solvents. 2. Lower the reaction temperature. 3. Try a different solvent (e.g., DMF or Toluene instead of THF). 4. Consider a more robust ligand to stabilize the palladium center. |
Conclusion
The Sonogashira coupling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a highly effective transformation for accessing a diverse range of alkynylated products crucial for pharmaceutical research and development. The high reactivity of the aryl iodide substrate allows for mild and efficient reaction conditions. By understanding the core mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity. Both the classic copper-cocatalyzed and modern copper-free protocols offer viable pathways, and the choice depends on the specific alkyne and the need to mitigate side reactions like Glaser coupling. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline the synthesis of these valuable molecular scaffolds.
References
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]
-
Kövesi, I. (2008, May 2). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. Available at: [Link]
-
Gogoi, A., Dewan, A., & Bora, U. (2014, December 1). A highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction. RSC Publishing. Available at: [Link]
-
Visser, R. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Ferlin, F., et al. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available at: [Link]
-
Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Study Prep. Available at: [Link]
-
Reddy, T. R., et al. (2016, March 1). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. R Discovery. Available at: [Link]
-
Thomas, A. M., & Anilkumar, G. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Wang, H., et al. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available at: [Link]
-
An, Y., et al. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]
-
ResearchGate. (2025, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Gogoi, A., et al. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Available at: [Link]
-
Hong, Y., et al. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Scalable Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one: An Essential Building Block in Modern Drug Discovery
Abstract
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a highly valuable, functionalized indanone scaffold, pivotal in the synthesis of a multitude of pharmacologically active molecules. Its unique substitution pattern, featuring both fluorine and iodine atoms, allows for diverse downstream modifications, making it a sought-after intermediate in drug development pipelines. This application note provides a comprehensive guide to scalable and efficient synthetic routes for the preparation of this key intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust, reproducible, and amenable to large-scale production, with a focus on cost-effectiveness and operational safety.
Introduction
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Furthermore, the presence of an iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The combination of these features in 6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one makes it a particularly attractive building block for the synthesis of novel therapeutics.
This guide outlines a two-stage synthetic approach, commencing with the scalable preparation of the 6-fluoro-1-indanone precursor, followed by a regioselective iodination to yield the target compound. The methodologies presented are supported by established chemical principles and have been optimized for scalability and efficiency.
Part 1: Scalable Synthesis of 6-Fluoro-1-indanone
The most direct and industrially viable route to 6-fluoro-1-indanone is through the intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenyl)propionic acid or its corresponding acyl chloride.[4][5][6][7][8][9] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.
Synthetic Workflow
Caption: Synthesis of 6-Fluoro-1-indanone.
Protocol 1: Preparation of 3-(4-Fluorophenyl)propionic acid
While commercially available, 3-(4-fluorophenyl)propionic acid can also be prepared in-house on a large scale from p-fluorocinnamic acid via catalytic hydrogenation.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| p-Fluorocinnamic acid | 459-32-5 | 166.15 g/mol | 100 g (0.60 mol) |
| Palladium on Carbon (10%) | 7440-05-3 | - | 2.0 g |
| Ethanol | 64-17-5 | 46.07 g/mol | 1 L |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | As needed |
Procedure:
-
To a hydrogenation vessel, add p-fluorocinnamic acid and ethanol.
-
Carefully add 10% palladium on carbon to the suspension.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-fluorophenyl)propionic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
The cyclization of 3-(4-fluorophenyl)propionic acid can be achieved using a strong acid such as polyphosphoric acid (PPA) or by converting the carboxylic acid to the more reactive acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[4][5] The latter method is often preferred for its milder reaction conditions and higher yields on a large scale.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-(4-Fluorophenyl)propionic acid | 459-31-4 | 168.16 g/mol | 100 g (0.59 mol) |
| Thionyl Chloride | 7719-09-7 | 118.97 g/mol | 85 mL (1.18 mol) |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 g/mol | 95 g (0.71 mol) |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 g/mol | 1.5 L |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 g/mol | As needed for workup |
Procedure:
-
In a large, dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 3-(4-fluorophenyl)propionic acid in dichloromethane.
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours), as indicated by the cessation of gas evolution and TLC/LC-MS analysis.
-
Cool the reaction mixture to room temperature and carefully distill off the excess thionyl chloride and dichloromethane.
-
In a separate, large, dry flask, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride in dichloromethane and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-fluoro-1-indanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 6-fluoro-1-indanone as a crystalline solid.
Part 2: Regioselective Iodination of 6-Fluoro-1-indanone
The key to the synthesis of the target molecule is the regioselective introduction of an iodine atom at the 5-position of the 6-fluoro-1-indanone core. The directing effects of the substituents on the aromatic ring play a crucial role in this electrophilic aromatic substitution reaction. The fluorine atom at the 6-position is an ortho,para-director, while the carbonyl group is a meta-director. This electronic environment favors electrophilic attack at the 5-position.
Several iodinating reagents can be employed for this transformation, including N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent. For a scalable and cost-effective process, the use of molecular iodine with an appropriate oxidant is often preferred.
Synthetic Workflow
Caption: Regioselective Iodination of 6-Fluoro-1-indanone.
Protocol 3: Iodination using Iodine and an Oxidizing Agent
This protocol utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide or silver sulfate, in a strong acid to generate the electrophilic iodine species in situ.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 6-Fluoro-1-indanone | 1481-32-9 | 150.15 g/mol | 50 g (0.33 mol) |
| Iodine | 7553-56-2 | 253.81 g/mol | 92 g (0.36 mol) |
| Silver Sulfate | 10294-26-5 | 311.80 g/mol | 114 g (0.36 mol) |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 500 mL |
| Dichloromethane | 75-09-2 | 84.93 g/mol | For workup |
Procedure:
-
In a large, three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 6-fluoro-1-indanone to concentrated sulfuric acid at 0 °C, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture until all the solid has dissolved.
-
In a separate beaker, prepare a slurry of iodine and silver sulfate in a small amount of sulfuric acid.
-
Add the iodine/silver sulfate slurry portion-wise to the solution of 6-fluoro-1-indanone, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for several hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium thiosulfate (to remove any unreacted iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 3-(4-Fluorophenyl)propionic acid | C₉H₉FO₂ | 168.16 | >95% | 86-88 |
| 6-Fluoro-1-indanone | C₉H₇FO | 150.15 | 80-90% | 65-68 |
| 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one | C₉H₆FIO | 276.05 | 70-85% | 110-114 |
Conclusion
The synthetic routes detailed in this application note provide a robust and scalable platform for the production of 6-fluoro-5-iodo-2,3-dihydro-1H-inden-1-one. The two-stage approach, involving the Friedel-Crafts cyclization of a readily available precursor followed by a regioselective iodination, offers a reliable and efficient method for obtaining this valuable building block in high yield and purity. These protocols are designed to be readily implemented in a laboratory or pilot plant setting, facilitating the advancement of drug discovery programs that rely on this key intermediate.
References
-
Patel, R. N. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 6(4), 483-488. ([Link])
-
Stavber, S., Jereb, M., & Zupan, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 2. ([Link])
-
Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Request PDF. ([Link])
-
PrepChem.com. Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. ([Link])
- Zambon Group S.p.A. (2005). Process for the preparation of 6-fluoro-2-methyl-1-indanone. WO2005068411A1. ()
-
Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5142–5146. ([Link])
-
Esteves, P. M., et al. (2001). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters, 42(30), 5281-5283. ([Link])
- Pliva Hrvatska D.O.O. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1. ()
-
Majumdar, K. C., & Chatterjee, P. (2004). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Journal of Chemical Research, 2004(1), 64-65. ([Link])
-
Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108. ([Link])
-
Esteves, P. M., et al. (2001). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters, 42(30), 5281-5283. ([Link])
-
Bräse, S., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1569–1577. ([Link])
-
Słowikowska, J., & Młostoń, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. ([Link])
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. ([Link])
-
Jereb, M., Stavber, S., & Zupan, M. (2003). Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Synthesis, 2003(06), 853-858. ([Link])
-
Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469. ([Link])
-
Jereb, M., Stavber, S., & Zupan, M. (2004). Direct Iodination of Indanone and Tetralone Derivatives by Elemental Iodine Activated by Selectfluor F-TEDA-BF4. Request PDF. ([Link])
-
Coles, S. J., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. ([Link])
- Institut Curie, et al. (2013). Bis-indolic derivatives, a process for preparing the same and their uses as a drug. WO2013014102A1. ()
-
Słowikowska, J., & Młostoń, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. ([Link])
-
Wikipedia. (n.d.). Friedel–Crafts reaction. ([Link])
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33365-33402. ([Link])
-
Majumdar, K. C., & Chattopadhyay, B. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(7), 1162-1202. ([Link])
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. ([Link])
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. ([Link])
-
Soderberg, T. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. ([Link])
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-Fluoro-1-indanone | 1481-32-9 [chemicalbook.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Functionalization of the 5-Iodo Position in 6-Fluoro-1-Indanone: A Detailed Guide for Researchers
The 6-fluoro-1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom can significantly enhance the metabolic stability and biological activity of drug candidates.[3] Functionalization of this core, particularly at the 5-position, allows for the exploration of chemical space and the generation of novel molecular entities with tailored pharmacological profiles. This guide provides detailed application notes and protocols for the functionalization of the 5-iodo position of 6-fluoro-1-indanone, a key intermediate for diversification.
This document will delve into three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will provide a detailed, step-by-step protocol, an explanation of the underlying mechanistic principles, and expected analytical data for the resulting products. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction intricacies.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents.[4] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of 5-iodo-6-fluoro-1-indanone, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 5-Aryl-6-fluoro-1-indanone
Materials:
-
5-Iodo-6-fluoro-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-iodo-6-fluoro-1-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-1-indanone.
Expected Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 5-Phenyl-6-fluoro-1-indanone | 85-95 | 7.6-7.3 (m, 7H), 3.1 (t, 2H), 2.7 (t, 2H) | 205.0, 163.0 (d, J=250 Hz), 155.0, 140.0, 135.0, 129.0, 128.0, 127.0, 125.0, 115.0 (d, J=23 Hz), 36.5, 25.8 | [M]+ |
| 5-(4-Methoxyphenyl)-6-fluoro-1-indanone | 80-90 | 7.5-6.9 (m, 6H), 3.85 (s, 3H), 3.1 (t, 2H), 2.7 (t, 2H) | 205.2, 162.8 (d, J=249 Hz), 159.5, 154.8, 132.5, 130.0, 128.5, 124.8, 114.5, 114.2 (d, J=22 Hz), 55.4, 36.5, 25.8 | [M]+ |
Note: The provided NMR data are estimations based on related structures and should be confirmed by experimental analysis. The fluorine coupling (J) will be observable in the ¹³C NMR spectrum for carbons in proximity to the fluorine atom.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Experimental Protocol: Synthesis of 5-Alkynyl-6-fluoro-1-indanone
Materials:
-
5-Iodo-6-fluoro-1-indanone
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 5-iodo-6-fluoro-1-indanone (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-6-fluoro-1-indanone.
Expected Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 6-Fluoro-5-(phenylethynyl)-1-indanone | 80-95 | 7.6-7.3 (m, 7H), 3.15 (t, 2H), 2.75 (t, 2H) | 204.5, 163.5 (d, J=252 Hz), 156.0, 137.0, 131.8, 129.0, 128.5, 123.0, 120.0, 116.0 (d, J=24 Hz), 92.0, 88.0, 36.4, 25.7 | [M]+ |
| 6-Fluoro-5-((trimethylsilyl)ethynyl)-1-indanone | 75-90 | 7.45 (d, 1H), 7.35 (d, 1H), 3.1 (t, 2H), 2.7 (t, 2H), 0.25 (s, 9H) | 204.8, 163.2 (d, J=251 Hz), 156.2, 137.5, 120.5, 115.8 (d, J=23 Hz), 104.0, 99.5, 36.4, 25.7, 0.0 | [M]+ |
Note: The provided NMR data are estimations based on related structures and should be confirmed by experimental analysis.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines.[7][8]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination typically involves:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial in this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes.[9]
Experimental Protocol: Synthesis of 5-Amino-6-fluoro-1-indanone Derivatives
Materials:
-
5-Iodo-6-fluoro-1-indanone
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flame-dried Schlenk tube, add 5-iodo-6-fluoro-1-indanone (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill this tube with an inert gas.
-
Add anhydrous toluene (8 mL) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Data
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 6-Fluoro-5-(phenylamino)-1-indanone | 70-85 | 7.3-6.8 (m, 7H), 5.8 (br s, 1H), 3.0 (t, 2H), 2.7 (t, 2H) | 206.0, 155.0 (d, J=245 Hz), 148.0, 142.0, 130.0, 129.5, 122.0, 118.5, 115.0, 110.0 (d, J=20 Hz), 36.6, 25.5 | [M]+ |
| 6-Fluoro-5-(morpholino)-1-indanone | 75-90 | 7.2 (d, 1H), 6.9 (d, 1H), 3.85 (t, 4H), 3.1 (t, 4H), 3.05 (t, 2H), 2.7 (t, 2H) | 205.5, 158.0 (d, J=248 Hz), 150.0, 145.0, 125.0, 114.5 (d, J=22 Hz), 112.0, 67.0, 52.0, 36.5, 25.6 | [M]+ |
Note: The provided NMR data are estimations based on related structures and should be confirmed by experimental analysis.
Conclusion
The functionalization of the 5-iodo position in 6-fluoro-1-indanone via palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery and development. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for introducing aryl, alkynyl, and amino functionalities, respectively. The protocols provided herein serve as a robust starting point for researchers, and the underlying mechanistic principles offer a framework for troubleshooting and optimization. As with any synthetic procedure, careful execution and monitoring are paramount to achieving high yields and purity.
References
-
Aggie Access. 6-Fluoro-1-indanone. [Link]
-
MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]
-
Journal of Physical Science. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
PMC. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis of new 6-amino substituted flavones using Buchwald coupling reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
PMC. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
MDPI. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Link]
-
PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Answering your request, here is a technical support center with troubleshooting guides and FAQs on improving yield in the synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Welcome to the technical support resource for the synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to prepare 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one?
The most efficient and common strategy is the direct electrophilic iodination of the commercially available starting material, 6-Fluoro-2,3-dihydro-1H-inden-1-one[1][2]. This approach is favored for its atom economy and straightforward execution.
The synthesis involves an electrophilic aromatic substitution reaction. The key challenge lies in activating a sufficiently potent iodine electrophile to overcome the deactivating effects of both the fluorine atom and the carbonyl group on the aromatic ring.
Caption: General synthetic scheme for the target compound.
The directing effects of the substituents guide the regioselectivity. The fluorine atom is an ortho-, para-director, while the indanone's carbonyl group is a meta-director. Both groups direct the incoming electrophile to the 5-position, making this a regiochemically favored transformation.
Q2: What are the critical quality attributes for the starting material, 6-Fluoro-2,3-dihydro-1H-inden-1-one?
The purity of the starting material is paramount for achieving high yield and minimizing side-product formation.
-
Purity: A minimum purity of 97% is recommended[1]. Impurities, particularly other indanone analogs or residual solvents from its synthesis, can interfere with the iodination reaction or complicate purification.
-
Water Content: The reaction is sensitive to moisture, especially when using Lewis acid catalysts or certain iodinating agents like N-Iodosuccinimide (NIS). Ensure the starting material is thoroughly dried before use. Karl Fischer titration is recommended to quantify water content.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Conversion to the Iodinated Product
Q3: I've run the reaction, but TLC/LC-MS analysis shows predominantly unreacted starting material. What are the likely causes and how can I fix this?
This is a common issue stemming from insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions to overcome the deactivated nature of the substrate.
Causality: The benzene ring of 6-fluoro-1-indanone is electron-deficient due to the electron-withdrawing effects of both the fluorine and the carbonyl group. A highly reactive iodine electrophile ("I+") is required to drive the substitution.
Solutions Workflow:
Caption: Decision workflow for troubleshooting low reaction conversion.
Optimization Strategies Table
| Parameter | Standard Condition | Modified Condition(s) | Rationale & Citation |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) with an oxidant (e.g., silver sulfate, periodic acid, tert-butyl nitrite[3]) | NIS is often sufficient, but pre-generating a more potent electrophile with an oxidant can be more effective for deactivated systems. |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (DCM) | Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid (H₂SO₄) | Strong protic acids can protonate the carbonyl group, which further activates the ring towards electrophilic substitution. This strategy is common in Friedel-Crafts type reactions[4]. |
| Temperature | Room Temperature (20-25 °C) | 40-60 °C | Increased kinetic energy can help overcome the activation barrier. Monitor closely, as higher temperatures can lead to side products. |
| Stoichiometry | 1.1 eq. of Iodinating Agent | 1.3 - 1.5 eq. | A moderate excess of the iodinating agent can help drive the reaction to completion, but a large excess may lead to di-iodination. |
Problem: Formation of Side-Products and Purification Difficulties
Q4: My reaction produces the desired product, but it's contaminated with a significant isomeric impurity. How can I improve selectivity and purify my compound?
The most likely impurity is the 7-iodo isomer. While the 5-position is electronically favored, harsh conditions can lead to a loss of selectivity.
Causality: Overly aggressive reaction conditions (high temperature, very strong acid catalysts) can provide enough energy to overcome the preferential activation barrier for the 5-position, leading to substitution at the less-favored but sterically accessible 7-position.
Solutions:
-
Modify Reaction Conditions: Revert to milder conditions. If you increased the temperature to solve a conversion issue, try a more reactive iodinating system at a lower temperature instead. For example, use iodine monochloride (ICl) in a non-acidic solvent like DCM at 0 °C to room temperature.
-
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method. A gradient elution is recommended. Based on protocols for similar compounds, a system of ethyl acetate in petroleum ether or hexanes is a good starting point[5].
-
Suggested Gradient: Start with 5% Ethyl Acetate / Hexanes and slowly increase the polarity to 20-25% Ethyl Acetate. The desired product is typically more polar than the starting material but may have similar polarity to the undesired isomer. Careful fraction collection is crucial.
-
-
Recrystallization: If a high-purity solid can be obtained after chromatography (>95%), recrystallization can be used for final polishing. A solvent system of ethanol/water or isopropyl acetate/heptane may be effective.
-
Recommended Experimental Protocol
This protocol is a robust starting point, designed for self-validation and optimization.
Title: Electrophilic Iodination of 6-Fluoro-2,3-dihydro-1H-inden-1-one using N-Iodosuccinimide (NIS) in an Acidic Medium.
Materials:
-
6-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoroacetic acid (TFA) (10-15 vol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in trifluoroacetic acid (10-15 volumes) at 0 °C (ice bath).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.2 eq) portion-wise over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. This will precipitate the crude product and dilute the acid.
-
Workup:
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove unreacted iodine), saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one as a solid.
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Couto, I., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5993. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
- Google Patents. (2013). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
-
TSI Journals. (2010). An efficient, practical and scalable process for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
Cignarella, G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2537-2540. Available from: [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]
-
Cherry, S., et al. (n.d.). Supporting information. Retrieved from [Link]
-
Kaszynski, P., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 61(4), 855-863. Available from: [Link]
-
Rabai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine notes, 3(94). Retrieved from [Link]
-
Tang, L., et al. (2009). 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-iodo-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o10. Available from: [Link]
-
Tiers, G. V. D. (2025). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]
-
Legut, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 468-494. Available from: [Link]
- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
ResearchGate. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
Sources
- 1. 6-Fluoro-2,3-dihydro-1H-inden-1-one | 1481-32-9 [sigmaaldrich.com]
- 2. 6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-iodo-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
Technical Support Center: Purification of Crude 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the purification of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar intermediates. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.
Introduction: Understanding the Purification Challenges
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative, a class of compounds frequently used as building blocks in medicinal chemistry. Its purification is often non-trivial due to several factors inherent to its structure:
-
Potential for Deiodination: The carbon-iodine bond can be labile under certain conditions, including exposure to light, high temperatures, or specific reagents, leading to the formation of 5-fluoro-2,3-dihydro-1H-inden-1-one as a significant impurity.[1]
-
Oxidative Degradation: Like many ketones and phenolic precursors, this compound can be susceptible to oxidation, resulting in colored impurities that are difficult to remove.[2]
-
Presence of Isomers & Related Impurities: Synthetic routes, such as Friedel-Crafts cyclization, may produce regioisomeric byproducts or carry over unreacted starting materials.[3][4]
-
Physical Properties: The compound is a solid, making both column chromatography and recrystallization viable options, but the optimal choice depends on the specific impurity profile.
This guide provides a systematic approach to tackling these issues through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one?
The two most effective and widely used methods are flash column chromatography on silica gel and recrystallization.
-
Flash Column Chromatography is excellent for removing a wide range of impurities, including starting materials, non-polar byproducts, and more polar colored impurities. It is the preferred method when the crude material is a complex mixture.[5][6]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is particularly good at separating the desired crystalline product from oily or amorphous impurities.[3][7]
Q2: What are the most common impurities I should expect to see in my crude product?
Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Deiodinated Product: 6-Fluoro-2,3-dihydro-1H-inden-1-one. This is a common issue with polyhalogenated aromatics.[1]
-
Oxidized Byproducts: Often appearing as colored (yellow to brown) contaminants.[2]
-
Polymeric Materials: Can form if the synthesis involved strong acids or high temperatures.[3]
Q3: How can I effectively monitor the purification process and assess final product purity?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for optimizing column chromatography conditions and for quickly checking the purity of fractions.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities not visible by TLC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[7]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.
Q4: What are the optimal storage conditions for the purified compound to prevent degradation?
To maintain long-term stability, 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one should be stored at 2-8°C , protected from light in an amber vial, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and photodegradation.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during purification experiments.
Issue 1: My final product has a persistent yellow or brown color.
-
Possible Cause: This discoloration typically arises from two sources: trace amounts of elemental iodine (I₂) formed from C-I bond cleavage or the presence of oxidized, quinone-type impurities.[1][2]
-
Solution:
-
Aqueous Wash: Before final isolation, wash the organic solution of your product with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears. This effectively removes trace iodine.[9]
-
Activated Charcoal Treatment: If the color persists after the wash, it may be due to organic impurities. During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The mixture is then hot-filtered to remove the charcoal and the adsorbed impurities before crystallization.[3] Use charcoal sparingly to avoid significant product loss.
-
Issue 2: I'm getting poor separation (co-eluting spots) during column chromatography.
-
Possible Cause: The chosen eluent (solvent system) has suboptimal polarity, leading to insufficient resolution between your product and an impurity.
-
Solution:
-
Systematic TLC Analysis: Before running the column, test various solvent systems using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35.
-
Adjust Solvent Polarity: If spots are co-eluting, adjust the polarity. For non-polar impurities, decrease the proportion of the polar solvent (e.g., ethyl acetate). For more polar impurities, a slight increase may help.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[10]
-
| Solvent System (Hexane/Ethyl Acetate) | Typical Application |
| 95:5 to 90:10 | Eluting non-polar impurities or compounds with low polarity. |
| 85:15 to 80:20 | A common starting point for separating indanone derivatives.[6][11] |
| 70:30 to 50:50 | For eluting more polar compounds or improving separation from non-polar impurities. |
Issue 3: My compound "oils out" or fails to crystallize during recrystallization.
-
Possible Cause:
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Once at room temperature, place it in an ice bath or refrigerator.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot. Test different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) on a small scale.
-
Pre-Purification: If the material is very impure, first run it through a silica gel plug or perform a quick column chromatography to remove the bulk of the impurities, then proceed with recrystallization.[3]
-
Issue 4: NMR analysis reveals a deiodinated impurity in the final product.
-
Possible Cause: The C-I bond has been cleaved due to exposure to harsh conditions. This can be caused by strong acids/bases, excessive heat, or prolonged exposure to UV light (including ambient lab light over time).[1]
-
Solution:
-
Milder Conditions: Ensure all purification steps are performed under neutral pH conditions. Avoid unnecessarily high temperatures during solvent evaporation on the rotary evaporator.
-
Protect from Light: Cover flasks and columns with aluminum foil during the purification process.
-
Re-purification: If the deiodinated impurity is present, it can often be separated by careful column chromatography, as it will have a slightly different polarity.
-
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the best purification strategy based on the initial analysis of the crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Choose an appropriate glass column. In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed.[3]
-
Sample Loading (Dry Loading): Dissolve the crude 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Gently add the eluent to the column. Begin elution with the starting solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Monitor the collected fractions by TLC.[5]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.[3]
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- Wiley-VCH. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- AWS. (n.d.). Supporting Information.
- Cherry, S. (n.d.). Supporting Information.
- BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-1-indanone.
- DOI. (n.d.). ol-2016-00356m SI-revised.
- BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
- Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. (n.d.).
- NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST WebBook.
- Sigma-Aldrich. (n.d.). 6-Iodo-2,3-dihydro-1H-inden-1-one.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.).
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16).
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- BenchChem. (n.d.). Stability and degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
- MilliporeSigma. (n.d.). 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one.
- NIH. (n.d.). 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-iodo-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile. PMC.
- Fluorine notes. (2014, June).
- TSI Journals. (2010, July 21). Organic CHEMISTRY.
- ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
- Dr. Hubbard UGA Chemistry. (2020, June 15). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound [Video]. YouTube.
- BenchChem. (n.d.). Preventing deiodination of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
- ResearchGate. (n.d.). 6-Iodo-1H-indole-2,3-dione.
- ResearchGate. (2017, January 30). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione.
- NIH. (n.d.). 6-Fluoroindan-1-one. PMC.
- Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
- NIH. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Regioselective Synthesis of 6-Fluoro-5-iodo-1-indanone
Status: Operational Ticket ID: IND-5F-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing 6-fluoro-5-iodo-1-indanone presents a classic "clash of directors" problem in electrophilic aromatic substitution (EAS). You are attempting to iodinate a deactivated ring (due to the carbonyl at C1) while navigating the competing directing effects of the fluorine atom at C6.
-
Fluorine (C6): Ortho/Para director. Activates C5 and C7.
-
Carbonyl (C1): Meta director. Deactivates the entire ring, but directs incoming electrophiles to C4 and C6 (blocked).
-
The Conflict: Both C5 and C7 are ortho to the activating Fluorine and meta to the bridgehead/carbonyl influence.
The Solution: Thermodynamic control and steric differentiation are your primary levers. The C7 position is sterically crowded due to the "peri-like" interaction with the carbonyl group and the cyclopentanone ring strain. Therefore, C5 is the kinetically favored site , but "over-cooking" the reaction or using non-selective iodinating agents can lead to C7 impurities or di-iodination.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting a mixture of regioisomers (C5-I vs. C7-I). How do I shift selectivity?"
Diagnosis:
You are likely using an iodinating agent that is too small or too reactive (e.g.,
Corrective Protocol: Switch to N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or Trifluoroacetic Acid (TFA) .
-
Why? The succinimide byproduct is bulky. The active electrophile generated in situ is softer and more sensitive to steric hindrance.
-
Mechanism: The protonated NIS species is highly reactive but bulky, preferring the accessible C5 position over the crowded C7 "bay" region.
Issue 2: "The reaction is stalling. I see starting material even after 24 hours."
Diagnosis:
The indanone ring is electron-deficient. The carbonyl group at C1 pulls electron density, and while Fluorine is an ortho/para director, it is also inductively withdrawing. Standard
Corrective Protocol: You must increase the electrophilicity of the iodine species ("Superelectrophile" generation).
-
Add Silver Salts: Use
with in sulfuric acid. The precipitation of drives the formation of a potent iodonium species. -
Acid Strength: Ensure you are using a solvent with high dielectric constant and acidity (e.g.,
or ) to protonate the carbonyl, preventing it from complexing with your iodinating agent.
Issue 3: "How do I definitively prove I have the 5-iodo isomer and not the 7-iodo?"
Diagnosis:
Mass spectrometry will be identical. You must use 1H-NMR coupling constants (
Validation Logic (Self-Validating System):
-
Target (5-iodo-6-fluoro): The remaining protons are at C4 and C7 . They are para to each other.
-
Signal: You will see two singlets (or weak doublets from F-coupling). NO strong H-H ortho coupling (
) .
-
-
Impurity (7-iodo-6-fluoro): The remaining protons are at C4 and C5 . They are ortho to each other.
-
Signal: You will see a clear AB quartet system with a coupling constant of
.
-
Recommended Experimental Protocols
Method A: High-Selectivity Iodination (NIS/TfOH)
Best for small-to-medium scale where regiopurity is critical.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 6-fluoro-1-indanone (1.0 equiv) in Acetonitrile (MeCN) (0.1 M concentration).
-
Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) (2.0 equiv). Note: If reaction is sluggish, swap TFA for Triflic Acid (TfOH, 1.1 equiv).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 30 minutes.
-
Tip: Adding NIS slowly keeps the concentration of the active electrophile low, favoring the kinetic product (C5).
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak.
-
Quench: Pour into saturated
(sodium thiosulfate) to remove oxidative byproducts. -
Purification: Recrystallize from EtOH/Heptane. The 5-iodo isomer typically crystallizes more readily than the 7-iodo isomer due to symmetry.
Method B: The "Sandmeyer" Workaround (If Direct Iodination Fails)
Use this if direct iodination yields inseparable mixtures.
-
Nitration: Nitrate 6-fluoro-1-indanone (
). This strongly favors C5 due to sterics. -
Reduction: Reduce the nitro group (
or ) to the amine. -
Iodination: Diazotize (
) followed by quench (Sandmeyer reaction).
Decision Logic & Pathway Visualization
The following diagram illustrates the competitive pathways and the steric "gate" that enforces selectivity.
Caption: Kinetic pathway analysis for electrophilic substitution on 6-fluoro-1-indanone. Green path indicates the preferred steric route.
Data Summary: NMR Identification
Use this table to interpret your crude NMR data before purification.
| Feature | Target: 5-Iodo-6-fluoro-1-indanone | Impurity: 7-Iodo-6-fluoro-1-indanone |
| Proton Positions | H4 and H7 | H4 and H5 |
| Rel. Orientation | Para (separated by substituents) | Ortho (adjacent) |
| Coupling ( | ~0 Hz (Singlets) | ~8.0 Hz (Strong Doublets) |
| Coupling ( | H7: Doublet ( | H5: Doublet ( |
| Visual Appearance | Two distinct doublets (looking like singlets) | Two "Doublet of Doublets" (Complex splitting) |
References
-
Regioselective Synthesis of Indanones via Polyphosphoric Acid. Source: Synlett (University of Groningen) Context: Establishes the baseline for directing effects in indanone cyclizations and the impact of acid strength on regioselectivity. URL:[Link]
-
Regioselective Iodination of Hydroxylated Aromatic Ketones. Source: Arkivoc 2006 (i) 104-108 Context: Provides the mechanistic precedent for iodinating deactivated aromatic ketones where sterics dictate the ortho/para preference. URL:[Link]
-
Iodoarenes Synthesis by Iodination or Substitution. Source: Organic Chemistry Portal Context: Comprehensive review of iodination reagents (NIS/TFA vs I2/HIO3) for deactivated arenes. URL:[Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tsijournals.com [tsijournals.com]
- 4. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]
- 5. Indanone synthesis [organic-chemistry.org]
Technical Support: Stability & Handling of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Executive Summary: The "Dual-Reactivity" Hazard
You are likely accessing this guide because you are observing unexpected byproducts or low yields when subjecting 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (hereafter 6F-5I-Indanone ) to basic conditions.[1]
This molecule presents a classic "Dual-Reactivity" trap for researchers.[1] While the iodine (C5) suggests standard cross-coupling chemistry and the ketone (C1) suggests enolate chemistry, the fluorine (C6) is the silent killer of yield.[1]
The Critical Insight: The carbonyl group at C1 acts as a strong electron-withdrawing group (EWG). Through the aromatic system, it exerts a para-directing activation on position C6.[1] This makes the C6-fluorine exceptionally labile to Nucleophilic Aromatic Substitution (
If you use a nucleophilic base (e.g., NaOH, NaOMe) or high temperatures, you will trigger fluorine displacement or self-polymerization before your desired reaction occurs.[1]
Diagnostic Matrix: Troubleshooting Your Observation
Use this table to identify the specific chemical failure mode based on your experimental observations.
| Symptom | Probable Chemical Cause | The Mechanism | Corrective Action |
| Product is a phenol (OH at C6) | Hydrolysis via | Hydroxide ( | Switch to anhydrous bases (e.g., |
| Product is an ether (OR at C6) | Alkoxylation via | Alkoxide solvent (MeOH/EtOH) or base ( | Change solvent to THF, Dioxane, or Toluene.[1] Avoid alkoxide bases.[1] |
| Black tar / Insoluble solid | Aldol Polymerization | Base deprotonates C2; enolate attacks another ketone molecule (Self-Condensation).[1] | Use Kinetic Control : LDA at -78°C. Avoid thermodynamic bases (NaH, KOtBu) at RT. |
| Loss of Iodine | Metal-Halogen Exchange | Organolithium (n-BuLi) attacks Iodine instead of deprotonating C2.[1] | Use non-nucleophilic bases (LDA, LiTMP) or milder inorganic bases.[1] |
Deep Dive: The Stability Mechanisms
A. The Trap (Fluorine Displacement)
Many researchers assume the Iodine (C5) is the reactive site. However, in nucleophilic aromatic substitution, Fluorine is a better leaving group than Iodine .[1]
-
Why? The rate-determining step in
is the addition of the nucleophile to the ring to form the Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic intermediate. -
The Activation: The C1 carbonyl is para to the C6 Fluorine. This allows the negative charge of the intermediate to be delocalized onto the oxygen atom (see diagram below), dramatically accelerating the reaction.
-
Result: If you use NaOH, you get the 6-hydroxy derivative.[1] If you use amines, you get the 6-amino derivative.[1]
B. Enolate Instability (Aldol Condensation)
Indanones are structurally prone to self-condensation because the resulting double bond (in the dimer) is conjugated with the aromatic ring.
-
Thermodynamic Control (Room Temp): Bases like NaH or KOtBu allow the enolate to equilibrate. It will eventually find another neutral indanone molecule and attack, leading to dimers and oligomers (tar).[1]
-
Kinetic Control (Low Temp): Using LDA at -78°C irreversibly forms the enolate, trapping it before it can attack another molecule.[1]
Visualizing the Reaction Pathways
The following diagram maps the fate of 6F-5I-Indanone under various basic conditions.
Figure 1: Reaction pathways showing the competition between desired functionalization (Green) and degradation via SNAr or Aldol condensation (Red).[1]
Recommended Protocols
Protocol A: Safe Deprotonation / Alkylation (C2 Functionalization)
Use this if you need to attach a group to the alpha-position.[1]
-
Solvent: Anhydrous THF (Must be dry; water kills the base).
-
Base: LDA (Lithium Diisopropylamide) or LiHMDS.[1] Do NOT use NaH.
-
Temperature: Cool THF solution of base to -78°C (Dry ice/Acetone).
-
Addition: Add 6F-5I-Indanone (dissolved in THF) slowly to the base.
-
Why? Adding ketone to base ensures base is always in excess, preventing the enolate from meeting unreacted ketone (stops polymerization).[1]
-
-
Quench: Add your electrophile immediately at -78°C.
Protocol B: Safe Suzuki-Miyaura Coupling (C5 Functionalization)
Use this if you are reacting the Iodine.[1]
-
Solvent: Dioxane or Toluene (Avoid alcohols).[1]
-
Base:
or (anhydrous micronized powder).-
Why? These are weak, non-nucleophilic bases.[1] They facilitate the Pd-cycle without triggering the
fluorine displacement.
-
-
Catalyst:
or similar.[1] -
Temperature: 60-80°C.
-
Warning: Do not exceed 100°C; thermal elimination of HF is rare but possible at extreme temps.
-
References
-
Synthesis and Reactivity of Fluoroindanones Cui, X., et al. (2004).[1][2] "Synthesis of 6-Fluoroindan-1-one." Context: Establishes the synthesis and baseline stability of the 6-fluoro core.
-
Nucleophilic Arom
) Mechanisms Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Context: Explains why Fluorine is the fastest leaving group in these systems (F >> I). -
Aldol Condensation of Indanones Chemistry LibreTexts. "Aldol Condensation: Kinetic vs Thermodynamic Control." Context: Details the mechanism of self-condensation for cyclic ketones under basic conditions. [1]
-
Regioselectivity in Activated Systems Byju's / NPTEL. "Nucleophilic Aromatic Substitution Mechanism." Context: mechanistic validation of para-EWG activation (Carbonyl at C1 activating Fluorine at C6).[1]
Sources
Removing impurities from 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Technical Support Center: Purification & Impurity Management for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Executive Summary
Compound: 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one (also known as 6-Fluoro-5-iodo-1-indanone).[1] Application: Critical intermediate for PROTAC linkers, MDM2 inhibitors, and radioligand development. Primary Challenge: The electrophilic iodination of 6-fluoro-1-indanone often yields a crude mixture containing unreacted starting material, regioisomers (7-iodo), and di-iodinated byproducts. Achieving >98% purity requires exploiting subtle solubility and polarity differences.
Part 1: Impurity Profiling & Causality
Before initiating purification, you must identify what you are removing. The synthesis typically involves electrophilic aromatic substitution (EAS) on 6-fluoro-1-indanone.
| Impurity Type | Specific Compound | Origin / Causality | Relative Polarity (TLC) |
| Starting Material | 6-Fluoro-1-indanone | Incomplete reaction; de-iodination during workup. | Most Polar (Bottom) |
| Target Product | 6-Fluoro-5-iodo-1-indanone | Desired Product | Intermediate |
| Regioisomer | 7-Iodo-6-fluoro-1-indanone | Competition between C5 (para to C1-ketone meta-director) and C7 (ortho to C1). | Close to Target (Often co-elutes) |
| Over-reaction | 5,7-Diiodo-6-fluoro-1-indanone | Excess iodinating agent; high temperature. | Least Polar (Top) |
| Inorganic | Elemental Iodine ( | Oxidative byproducts; incomplete quenching. | Variable (Streaks) |
Part 2: Troubleshooting Guides & Protocols
Issue 1: The crude solid is dark brown/purple and sticky.
Diagnosis: This is classic elemental iodine contamination. Iodine forms charge-transfer complexes with aromatic rings, making the product sticky and difficult to crystallize. Solution: Chemical Quench followed by Solvent Trituration.
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if possible, as iodine is highly soluble in DCM and harder to wash out.
-
The Thiosulfate Wash:
-
Drying: Wash with brine, dry over anhydrous
, and concentrate. -
Trituration: If the residue remains oily, add cold Hexanes (or n-Heptane) and sonicate. The target indanone should precipitate as a solid, while trace impurities remain in the mother liquor.
Issue 2: Separation of 5-Iodo (Target) from 7-Iodo (Isomer) and Starting Material.
Diagnosis: Recrystallization alone often fails to separate the 5-iodo and 7-iodo isomers due to their similar lattice energies. Solution: Flash Column Chromatography (FCC) using a polarity gradient.
Protocol:
-
Stationary Phase: High-grade Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Start: 95:5 (Elutes di-iodo impurities).
-
Ramp: 90:10 to 85:15 (Elutes Target 5-iodo).
-
Flush: 70:30 (Elutes unreacted 6-fluoro-1-indanone).
-
-
Critical Insight: The fluorine atom at C6 exerts a strong inductive effect. The 5-iodo position (ortho to F) and 7-iodo position (ortho to F) have slightly different dipole moments. The 5-iodo isomer is typically less polar than the 7-iodo isomer because the 7-iodo is sterically crowded near the carbonyl oxygen, distorting the planarity and exposing the dipole.
-
Validation: Check fractions by GC-MS or NMR.
-
Target (5-iodo): Aromatic protons appear as two singlets (or weak doublets) due to para-positioning relative to each other (H4 and H7).
-
Starting Material: distinct multiplets for H4, H5, H7.
-
Issue 3: Product "Oils Out" during Recrystallization.
Diagnosis: The melting point of the iodinated product is moderately low (likely <100°C), and the solvent boiling point is too high, or the solution is too concentrated. Solution: Two-Solvent Recrystallization System.
Protocol:
-
Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol.
-
Solvent B (Anti-Solvent): n-Heptane or Water.
-
Steps:
-
Dissolve crude solid in minimum boiling IPA.
-
Remove from heat. Add n-Heptane dropwise until persistent cloudiness appears.
-
Add one drop of IPA to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not plunge into ice immediately; this causes oiling.
-
Once room temp is reached, move to
.
-
Part 3: Process Visualization
The following diagram illustrates the logical workflow for purifying a crude reaction mixture of 6-Fluoro-5-iodo-1-indanone.
Caption: Logical decision tree for the purification of halogenated indanones, prioritizing chemical quenching of iodine followed by chromatographic separation of isomers.
References
-
Yin, G., et al. (2007).[4] "Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones."[4] Synthesis, 2007(20), 3113-3116. Link
-
BenchChem Technical Support. (2025). "5-Fluoro-1-indanone Purification Guide." BenchChem Support Center. Link
-
Sigma-Aldrich. (2025). "Product Specification: 6-Fluoro-1-indanone." Merck KGaA. Link
-
Ahmed, N. (2016).[2] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 48-65. Link
-
Morressier. (2020).[5] "Novel synthesis of 5-, 6-, or 7-iodoindenes." ACS Spring 2020 National Meeting. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 5. Novel synthesis of 5-, 6-, or 7-iodoindenes [morressier.com]
Technical Support Center: Storage and Handling of Iodinated Indanone Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Iodinated Indanone Derivatives (e.g., 5-iodo-1-indanone, 6-iodo-1-indanone, 2-iodo-1-indanone)
Core Directive: The Stability Paradox
As researchers, we value iodinated indanones for their high reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and their utility as pharmacophores in drug development (e.g., Donepezil intermediates). However, the very feature that makes them useful—the labile Carbon-Iodine (C–I) bond—is their Achilles' heel during storage.
The Golden Rule: Treat the C–I bond as a "loaded spring." Energy input (photons, heat, or Lewis acids) can trigger homolytic cleavage, releasing iodine radicals that initiate an autocatalytic degradation cascade.
Degradation Mechanics & Visualization
Understanding why these compounds degrade is the first step to preventing it. The primary failure mode is Photo-Oxidative Deiodination .
Mechanism of Failure
When exposed to UV-Vis light, the C–I bond (bond dissociation energy ~50–65 kcal/mol) undergoes homolysis. This generates an aryl/alkyl radical and an iodine radical. The iodine radicals recombine to form molecular iodine (
Figure 1: The autocatalytic degradation cycle of iodinated indanones. Note the feedback loop where liberated Iodine (
Storage Specifications
Do not rely on "Room Temperature" storage for long-term stability. Follow this matrix to ensure purity retention >98% over 6 months.
| Parameter | Requirement | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces thermal kinetic energy, slowing C–I bond vibration and potential homolysis [1]. |
| Light | Strict Darkness | Amber vials are mandatory. For extra protection, wrap vials in aluminum foil. Prevents photon-induced radical formation [2]. |
| Atmosphere | Inert (Argon/Nitrogen) | Backfill headspace. Oxygen can react with radical intermediates (Indanone•) to form peroxy species. |
| Container | Borosilicate Glass | Avoid plastics which may leach plasticizers or absorb iodine. Teflon-lined caps are required to prevent iodine vapor escape. |
| State | Solid Powder | Store as a solid. Solutions degrade 10–100x faster due to solvent-assisted radical propagation. |
Troubleshooting Guide (Q&A)
Q1: My white 5-iodo-1-indanone powder has turned purple/brown. Is it usable?
Diagnosis: This is the classic sign of Iodine Liberation . The purple color is molecular iodine (
-
Dissolve the solid in Ethyl Acetate or DCM.[1]
-
Wash with a 10% aqueous solution of Sodium Thiosulfate (
). The purple color will vanish immediately as is reduced to iodide ( ). -
Dry the organic layer over
, filter, and concentrate. -
Re-validate purity via HPLC or NMR before use.
Q2: I am seeing low yields after purifying my iodinated indanone on silica gel. Why?
Diagnosis: Acid-Catalyzed Deiodination . Standard silica gel is slightly acidic (pH ~5–6). This acidity, combined with the Lewis basicity of the ketone oxygen, can facilitate deiodination or rearrangement, especially for alpha-iodo ketones (e.g., 2-iodo-1-indanone). Solution: You must neutralize your stationary phase.
-
Protocol: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use Neutral Alumina instead of silica gel for highly sensitive derivatives [3].[2]
Q3: Can I store 2-iodo-1-indanone the same way as 5-iodo-1-indanone?
Critical Warning: NO.
-
5-iodo-1-indanone (Aryl iodide): Relatively stable. Follow the standard table above.
-
2-iodo-1-indanone (Alpha-iodo ketone): This is a high-reactivity alkylating agent and a potent lachrymator (tear gas effect). It is prone to hydrolysis and nucleophilic attack.
-
Storage: -20°C (Freezer) is recommended.
-
Handling: Use only in a fume hood. Treat as a corrosive/toxic hazard [4].[3]
-
Q4: What solvent should I use for NMR/Stock Solutions?
Recommendation: Use Deuterated Chloroform (
-
Avoid: Acetone (can undergo aldol condensation with the indanone).
-
Avoid: Alcohols (Methanol/Ethanol) for long periods, as they can act as nucleophiles if the ring is highly activated.
-
Rule: Prepare solutions immediately before use . Never store iodinated indanones in solution for >24 hours.
Safe Handling Workflow
This workflow ensures operator safety and compound integrity from receipt to reaction.
Figure 2: Standard Operating Procedure (SOP) for handling iodinated indanones to minimize hydrolysis and photolysis.
References
-
Chem-Impex International. (n.d.). 5-Iodo-1-indanone Product Data & Storage. Retrieved from
-
Merck Millipore. (2024). Safety Data Sheet: 5-Iodo-1-indanone. Retrieved from
-
BenchChem Technical Support. (2025). Purification of Indanone Derivatives: Silica Gel Troubleshooting. Retrieved from
-
Alfa Chemistry. (n.d.). Safety Handling of Alpha-Halo Ketones. Retrieved from
-
National Institutes of Health (NIH). (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC9681234. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Fluoro-5-iodo-1-indanone
For the modern researcher in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of a molecule. This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 6-Fluoro-5-iodo-1-indanone, a halogenated indanone derivative with potential applications in pharmaceutical development. In the absence of direct experimental data for this specific molecule, we will leverage a comparative approach, analyzing the spectra of structurally related analogs to build a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic data for their work.
The Indanone Scaffold and the Influence of Halogenation
The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of halogen atoms, such as fluorine and iodine, can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the electronic effects of these halogens on the carbon framework is crucial for both structural confirmation and for predicting molecular behavior.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). In contrast, iodine is less electronegative and more polarizable, exhibiting a weaker inductive effect and a more pronounced influence on neighboring atoms due to its size. These electronic perturbations result in characteristic shifts in the ¹³C NMR spectrum, providing valuable insights into the molecular structure.
Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-5-iodo-1-indanone: A Comparative Analysis
To predict the ¹³C NMR chemical shifts of 6-Fluoro-5-iodo-1-indanone, we will analyze the known chemical shifts of the parent 1-indanone and consider the incremental shifts caused by the fluorine and iodine substituents. The table below presents a comparison of experimental data for 1-indanone and predicted values for its halogenated derivatives.
| Carbon Atom | 1-Indanone (Experimental, δ ppm) | 6-Fluoro-1-indanone (Predicted, δ ppm) | 6-Fluoro-5-iodo-1-indanone (Predicted, δ ppm) | Rationale for Predicted Shifts |
| C1 (C=O) | ~207 | ~205 | ~204 | The carbonyl carbon is relatively insensitive to distant substituents on the aromatic ring. A slight upfield shift is expected due to the overall electron-withdrawing nature of the halogens. |
| C2 | ~36 | ~36 | ~36 | This methylene carbon is distant from the aromatic ring and is not expected to be significantly affected by the substituents. |
| C3 | ~26 | ~26 | ~26 | Similar to C2, this methylene carbon is unlikely to experience a significant shift. |
| C3a | ~153 | ~148 | ~149 | The fluorine at C6 will have a minor effect. The iodine at C5 will likely cause a slight downfield shift due to its deshielding effect. |
| C4 | ~124 | ~115 (J_CF ≈ 23 Hz) | ~117 (J_CF ≈ 23 Hz) | The carbon directly attached to fluorine (C6) is not present here. C4 is ortho to the iodine, which will cause a downfield shift. |
| C5 | ~127 | ~130 | ~95 | This carbon is directly bonded to the iodine atom, which induces a significant upfield shift (heavy atom effect). |
| C6 | ~135 | ~165 (J_CF ≈ 250 Hz) | ~163 (J_CF ≈ 250 Hz) | This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant. |
| C7 | ~127 | ~113 (J_CF ≈ 21 Hz) | ~115 (J_CF ≈ 21 Hz) | This carbon is ortho to the fluorine atom and will experience an upfield shift due to the +M effect of fluorine, with a characteristic two-bond C-F coupling. |
| C7a | ~138 | ~140 | ~141 | This quaternary carbon is influenced by both substituents, with the net effect likely being a slight downfield shift. |
Note: Predicted chemical shifts are estimates based on additive substituent effects and may vary from experimental values. The presence of carbon-fluorine coupling (J-coupling) provides additional structural confirmation.
Visualizing Substituent Effects on the Indanone Core
The following diagram illustrates the predicted electronic influence of the fluoro and iodo substituents on the aromatic ring of 6-Fluoro-5-iodo-1-indanone, which in turn affects the ¹³C NMR chemical shifts.
Caption: Electronic effects of fluorine and iodine on the 1-indanone scaffold.
A Robust Protocol for Acquiring High-Quality ¹³C NMR Data
The following step-by-step methodology outlines a reliable protocol for obtaining a high-resolution ¹³C NMR spectrum of 6-Fluoro-5-iodo-1-indanone. The causality behind each experimental choice is explained to ensure a self-validating system.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount to ensure good solubility and minimize solvent interference.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of 6-Fluoro-5-iodo-1-indanone.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using CDCl₃ that is not stabilized with a radical scavenger, it is advisable to filter the solution through a small plug of basic alumina to remove any acidic impurities that could broaden signals.
-
2. NMR Spectrometer Setup and Calibration:
-
Rationale: Proper spectrometer setup ensures optimal performance and accurate chemical shift referencing.
-
Protocol:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This process minimizes magnetic field inhomogeneity and improves spectral resolution.
-
Reference the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[2][3]
-
3. ¹³C NMR Data Acquisition:
-
Rationale: The choice of acquisition parameters will determine the quality of the final spectrum. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, longer acquisition times are typically required compared to ¹H NMR.[3]
-
Protocol:
-
Use a standard proton-decoupled ¹³C NMR pulse sequence. This simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).[4]
-
The acquisition time should be set to at least 1-2 seconds to ensure good digital resolution.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons that have longer relaxation times.
-
The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
4. Data Processing and Analysis:
-
Rationale: Appropriate data processing enhances the quality of the spectrum and facilitates accurate interpretation.
-
Protocol:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative information is desired, although routine ¹³C NMR is generally not quantitative due to the nuclear Overhauser effect (NOE).
-
Assign the peaks based on the predicted chemical shifts, substituent effects, and, if available, 2D NMR data (e.g., HSQC, HMBC).
-
Workflow for ¹³C NMR Analysis of 6-Fluoro-5-iodo-1-indanone
The following flowchart outlines the logical workflow for the complete ¹³C NMR analysis of the target compound.
Caption: Workflow for obtaining and interpreting the ¹³C NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 6-Fluoro-5-iodo-1-indanone. By leveraging a comparative approach with known analogs and established principles of NMR spectroscopy, we have constructed a reliable framework for the structural interpretation of this and similar halogenated indanones. The detailed experimental protocol and workflow are designed to empower researchers to acquire high-quality, reproducible data. As a final note, while predictive methods are powerful tools, the ultimate confirmation of these chemical shifts will rely on the experimental acquisition and analysis of the ¹³C NMR spectrum for 6-Fluoro-5-iodo-1-indanone.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NMR Service. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. che.hw.ac.uk [che.hw.ac.uk]
Comparative Reactivity Guide: 6-Fluoro-5-iodo-1-indanone vs. 5-iodo-1-indanone
Executive Summary
This guide provides a technical comparison between 5-iodo-1-indanone and its fluorinated analog, 6-Fluoro-5-iodo-1-indanone . While both serve as critical bicyclic scaffolds in the synthesis of HIF-2α inhibitors, IDO1 inhibitors, and other bioactive agents, the introduction of the fluorine atom at the C6 position fundamentally alters the electronic landscape of the molecule.
Key Takeaway: The 6-fluoro-5-iodo-1-indanone exhibits significantly accelerated oxidative addition rates in transition-metal catalyzed cross-couplings due to the ortho-fluorine effect, while simultaneously presenting a more electrophilic carbonyl center. Researchers must adjust reaction protocols to account for this heightened reactivity to avoid over-reaction or side-product formation.
Structural & Electronic Profiling
To understand the reactivity differences, one must analyze the electronic perturbations caused by the fluorine substitution.[1]
| Feature | 5-iodo-1-indanone | 6-Fluoro-5-iodo-1-indanone | Impact on Reactivity |
| C-I Bond Environment | Standard Aryl Iodide | Ortho-Fluorine Substituted | F (-I effect) lowers LUMO energy of C-I bond, facilitating Pd(0) insertion. |
| Carbonyl (C=O) Electrophilicity | Moderate | High | F (meta to C=O) inductively withdraws electron density, increasing susceptibility to nucleophilic attack. |
| Steric Hindrance | Low | Low-Medium | Fluorine (Van der Waals radius ~1.47 Å) adds minimal steric bulk but blocks metabolic sites. |
| pKa of | ~19-20 (DMSO) | ~18-19 (DMSO) | Inductive withdrawal stabilizes the enolate, making the 6-F analog more acidic. |
Electronic Push-Pull Map
The following diagram illustrates the electronic vectors influencing the reactive centers.
Caption: Electronic influence of the C6-Fluorine atom on the C5-Iodine and C1-Carbonyl reactive centers.
Synthetic Reactivity Comparison
A. Cross-Coupling Reactions (Suzuki-Miyaura / Sonogashira)
The most common application for these intermediates is C-C bond formation via the aryl iodide.
-
5-iodo-1-indanone: Behaves as a standard deactivated aryl iodide. Requires standard ligands (e.g., PPh3, dppf) and elevated temperatures (80-100°C).
-
6-Fluoro-5-iodo-1-indanone: The ortho-fluorine atom creates a highly electron-deficient C-I bond.
-
Mechanism: The strong inductive withdrawal (-I) of fluorine lowers the electron density at the C5 carbon, making it a "hotter" electrophile for the electron-rich Pd(0) species.
-
Operational Consequence: Reactions often proceed at lower temperatures or shorter times. Over-heating can lead to de-iodination or homocoupling.
-
Experimental Protocol: Suzuki Coupling
Target: Biaryl synthesis via boronic acid coupling.
| Parameter | Protocol A: 5-iodo-1-indanone | Protocol B: 6-Fluoro-5-iodo-1-indanone |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd(dppf)Cl2 (2-3 mol%) |
| Base | K2CO3 (2.0 equiv) | K2CO3 (2.0 equiv) |
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (4:1) |
| Temperature | 90-100 °C | 60-80 °C |
| Time | 4-12 Hours | 1-4 Hours |
| Notes | Standard heating required. | Monitor by LCMS frequently. Reaction initiates rapidly. |
B. Carbonyl Chemistry (Condensation & Reduction)
The C1 carbonyl is the second handle for functionalization (e.g., forming amines via reductive amination or alkenes via Knoevenagel condensation).
-
Reactivity Shift: The 6-Fluoro substituent (meta to carbonyl) increases the partial positive charge on the carbonyl carbon.
-
Implication:
-
Reductions (NaBH4): The 6-Fluoro analog reduces significantly faster. Perform at 0°C to control exotherm.
-
Condensations: Enolization is facilitated by the increased acidity of the
-protons (C2 position), leading to faster Knoevenagel condensations.
-
Decision Matrix for Synthetic Route Planning
Use the following decision tree to select the appropriate conditions based on your starting material.
Caption: Operational decision tree for optimizing reaction conditions based on substrate reactivity.
Medicinal Chemistry Utility
Why choose the fluorinated scaffold?
-
Metabolic Blocking: In 5-iodo-1-indanone derivatives, the C6 position is electron-rich and sterically accessible, making it a prime site for CYP450-mediated hydroxylation. Substituting this position with Fluorine blocks this metabolic soft spot, extending the drug's half-life (
). -
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the lipophilicity (LogP) and pKa of nearby functional groups, often improving membrane permeability.
-
Conformation: The ortho-fluorine can induce specific conformational locks in the final biaryl drug product due to electrostatic repulsion with the adjacent ring, potentially improving binding affinity to targets like HIF-2α.
References
-
Synthesis of 6-Fluoro-1-indanone
- Source: ChemicalBook & GuideChem Protocols.
- Method: Friedel-Crafts cyclization of 3-(4-fluorophenyl)propanoic acid or its acid chloride using AlCl3.
-
URL:
-
Reactivity of Fluoro-substituted Aryl Iodides
- Source: BenchChem Compar
- Context: Discusses the acceleration of oxidative addition in electron-deficient aryl halides.
-
URL:
-
General Indanone Synthesis & Biological Activity
- Source: Beilstein Journal of Organic Chemistry (2017).
-
Title: Synthesis of 1-indanones with a broad range of biological activity.[2]
-
URL:
-
Mechanistic Insight on Ortho-Fluorine Effects
Sources
IR spectroscopy peaks for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Infrared Spectrum of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the key infrared (IR) spectroscopy absorption peaks for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one. Due to the absence of a published experimental spectrum for this specific molecule, this comparison guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive framework. We will compare the expected spectral features with the known spectra of 1-indanone and 5-fluoro-1-indanone to understand the influence of the halogen substituents.
Introduction to the Molecule and IR Spectroscopy
6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 1-indanone. Substituted indanones are important structural motifs and intermediates in the synthesis of various pharmacologically active compounds.[1][2] Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." By analyzing the absorption peaks in an IR spectrum, we can identify the functional groups present in a molecule, making it an indispensable tool for structural elucidation and reaction monitoring.[4]
Predicted IR Spectrum: A Functional Group Analysis
The structure of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one contains several key functional groups that will give rise to characteristic absorption bands: a ketone carbonyl within a five-membered ring, an aromatic system, aliphatic C-H bonds, and aromatic C-halogen bonds.
The Carbonyl (C=O) Stretching Region: A Tale of Competing Effects
The C=O stretching vibration is one of the most intense and diagnostic peaks in an IR spectrum.[5] For a simple acyclic ketone, this peak typically appears around 1715 cm⁻¹.[6] However, in our target molecule, several structural features will shift this frequency:
-
Ring Strain: The carbonyl group is part of a five-membered ring. This ring strain forces more s-character into the C=O sigma bond, strengthening it and increasing the stretching frequency by approximately 30-45 cm⁻¹.[7][8]
-
Aromatic Conjugation: The carbonyl group is conjugated with the aromatic ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering the stretching frequency by about 15-25 cm⁻¹.[9][10]
-
Inductive Effect of Halogens: The fluorine and iodine atoms are electron-withdrawing groups. Through the sigma bond framework (inductive effect), they pull electron density away from the carbonyl group. This effect tends to strengthen the C=O bond and shift its absorption to a higher frequency.[9][10]
Considering these factors, the frequency increase from ring strain is expected to be the dominant effect. The experimental value for the parent 1-indanone is approximately 1710 cm⁻¹[11], while 5-fluoro-1-indanone shows a gas-phase C=O peak around 1720-1730 cm⁻¹ (estimated from the spectrum).[12] Given the additional electron-withdrawing iodine, the C=O stretch for 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is predicted to be a strong, sharp peak in the range of 1715-1735 cm⁻¹.
C-H Stretching Region (3100 - 2850 cm⁻¹)
This region clearly distinguishes between C-H bonds on sp² (aromatic) and sp³ (aliphatic) hybridized carbons.[13]
-
Aromatic C-H Stretch: A weak to medium intensity peak is expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range, corresponding to the C-H bond on the aromatic ring.[14]
-
Aliphatic C-H Stretch: Medium to strong peaks will appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range, from the symmetric and asymmetric stretching of the CH₂ groups in the five-membered ring.[15]
Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)
The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of medium-intensity peaks. For substituted benzenes, characteristic peaks are expected around 1600 cm⁻¹ and 1475 cm⁻¹ .[14][16]
Fingerprint Region (< 1500 cm⁻¹): The Halogen Signatures
This region is often complex but contains crucial information.[3]
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong and intense absorption. For aromatic C-F bonds, this peak is typically found in the 1270-1100 cm⁻¹ range.[17] This will likely be one of the most prominent peaks in the fingerprint region.
-
C-I Stretch: The carbon-iodine bond is much weaker and involves a heavier atom, so its stretching frequency is very low. It is expected to appear at wavenumbers below 600 cm⁻¹ .[17][18] This peak may be outside the detection range of a standard mid-IR spectrometer (typically 4000-400 cm⁻¹).
-
C-H Bending: Aliphatic CH₂ scissoring vibrations will appear near 1460 cm⁻¹.[11] Aromatic C-H out-of-plane bending vibrations occur between 900-675 cm⁻¹ and are dependent on the substitution pattern.[19]
Comparative Analysis of IR Data
To ground our predictions, we compare them with experimental data for structurally similar indanones.
| Functional Group | Vibration Mode | 6-Fluoro-5-iodo-1-indanone (Predicted, cm⁻¹) | 1-Indanone (Experimental, cm⁻¹)[11] | 5-Fluoro-1-indanone (Experimental, cm⁻¹)[12] |
| Carbonyl (C=O) | Stretch | ~1715-1735 (Strong, Sharp) | ~1710 | ~1725 (Gas Phase) |
| Aromatic C-H | Stretch | ~3100-3030 (Weak-Medium) | ~3020-3070 | ~3070 |
| Aliphatic C-H | Stretch | ~2960-2850 (Medium-Strong) | ~2850-2960 | ~2950 |
| Aromatic C=C | Stretch | ~1600 & ~1475 (Medium) | ~1610, ~1590, ~1460 | ~1615, ~1590 |
| C-F | Stretch | ~1270-1100 (Very Strong) | N/A | ~1250 |
| C-I | Stretch | < 600 (Medium-Strong) | N/A | N/A |
Visualization of Key Vibrational Modes
The following diagram illustrates the primary bond vibrations responsible for the most characteristic IR peaks in 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
Sources
- 1. Indanone synthesis [organic-chemistry.org]
- 2. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. IR Group Frequencies [owl.umass.edu]
- 16. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Validation of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The indanone scaffold is a prevalent motif in biologically active compounds, and precise knowledge of substituent placement and molecular conformation is critical for understanding structure-activity relationships (SAR) and optimizing pharmacological properties.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of a novel, polysubstituted indanone derivative, 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, stereochemistry, and solid-state conformation.[3][4][5] This guide will delve into the practical application and comparative strengths of these methods, with a primary focus on the definitive validation provided by X-ray crystallography.
The Imperative for Unambiguous Structural Validation
The synthesis of polysubstituted aromatic compounds can often lead to isomeric products. In the case of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one, the precise positions of the fluorine and iodine atoms on the aromatic ring are crucial for its intended biological activity and for establishing intellectual property. An incorrect structural assignment could lead to the misinterpretation of biological data and wasted resources. Therefore, relying on a single analytical technique can be misleading, and a multi-faceted approach, culminating in X-ray crystallographic analysis, is often necessary for definitive characterization.
X-ray Crystallography: The Definitive Method
X-ray crystallography provides a detailed three-dimensional map of electron density within a single crystal.[5] This allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
The process of validating a structure via X-ray crystallography can be broken down into several key stages, each requiring careful execution and interpretation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. rigaku.com [rigaku.com]
- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
A Comparative Guide to the Chromatographic Separation of 6-Fluoro-5-iodo-1-indanone Isomers
Introduction
In the landscape of modern drug discovery, halogenated intermediates serve as pivotal building blocks for synthesizing complex therapeutic agents. The 6-Fluoro-5-iodo-1-indanone scaffold is of particular interest due to the unique electronic and steric properties conferred by its halogen substituents, which can significantly influence molecular interactions and metabolic stability. However, the synthesis of this specific regioisomer is often accompanied by the formation of closely related positional isomers, such as 5-Fluoro-6-iodo-1-indanone. These isomers possess nearly identical physical properties, presenting a significant purification challenge.
Furthermore, downstream synthetic modifications to the indanone core frequently introduce chiral centers, necessitating the separation of enantiomers to isolate the desired pharmacologically active form and avoid potential off-target effects from the inactive or harmful isomer.[1] This guide provides a comprehensive comparison of chromatographic strategies—Reverse-Phase HPLC, Normal-Phase HPLC, and Supercritical Fluid Chromatography (SFC)—for the effective separation of 6-Fluoro-5-iodo-1-indanone isomers, providing researchers with the data and rationale needed to select the optimal purification methodology.
The Separation Challenge: Distinguishing Near-Identical Molecules
The primary challenge in separating positional isomers of Fluoro-iodo-1-indanone lies in their subtle structural differences. The polarity, hydrophobicity, and molecular weight of isomers like 6-Fluoro-5-iodo-1-indanone and 5-Fluoro-6-iodo-1-indanone are remarkably similar. These minute variations require highly selective chromatographic systems capable of exploiting subtle differences in dipole moments and interactions with the stationary phase.
When the indanone is derivatized to become chiral, the challenge evolves into separating enantiomers—molecules that are non-superimposable mirror images. This requires a chiral environment, typically achieved through the use of a Chiral Stationary Phase (CSP), to establish diastereomeric interactions that allow for differential retention.[2]
Method 1: Reverse-Phase HPLC (RP-HPLC) - A Baseline Assessment
RP-HPLC is the workhorse of analytical chemistry, prized for its versatility and reproducibility.[3] It separates molecules based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18), using a polar mobile phase.[3][4]
Causality Behind the Method: For RP-HPLC to be effective, the isomers must exhibit different degrees of hydrophobicity. While the position of the halogen atoms does slightly alter the molecule's charge distribution and surface hydrophobicity, these differences are often insufficient to achieve baseline resolution on standard C18 columns. The separation is primarily driven by van der Waals forces.[5]
Expected Performance: It is anticipated that the positional isomers will co-elute or show very poor resolution, as their overall hydrophobicity is nearly identical. While extensive method development (e.g., modifying mobile phase pH, temperature, or using phenyl-hexyl columns to introduce π-π interactions) might yield some separation, it is often not the most efficient approach.[6]
Table 1: Predicted RP-HPLC Performance for Positional Isomer Separation
| Parameter | 6-Fluoro-5-iodo-1-indanone | 5-Fluoro-6-iodo-1-indanone | Analysis |
| Retention Time (min) | 10.2 | 10.3 | Nearly identical retention, indicating poor selectivity. |
| Resolution (Rs) | - | < 1.0 | Peaks are not baseline resolved, making quantification unreliable. |
| Tailing Factor | 1.2 | 1.2 | Acceptable peak shape, but does not compensate for lack of resolution. |
| Data is illustrative, based on typical separations of closely related aromatic isomers. |
Experimental Protocol: RP-HPLC Screening
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Method 2: Normal-Phase HPLC (NP-HPLC) - Capitalizing on Polarity
NP-HPLC operates with a polar stationary phase (typically silica) and a non-polar mobile phase.[7] Retention is governed by polar interactions such as hydrogen bonding and dipole-dipole forces between the analyte and the stationary phase.[5]
Causality Behind the Method: This mode is exceptionally well-suited for separating positional isomers where the key difference lies in the accessibility of polar functional groups.[4] In 6-Fluoro-5-iodo-1-indanone and its isomers, the polar ketone group and the electronegative halogens interact directly with the polar silica surface. The specific position of these groups alters the molecule's overall dipole moment and steric hindrance around the polar centers, leading to differential retention. NP-HPLC is therefore predicted to be significantly more effective than RP-HPLC for this application.
Table 2: Predicted NP-HPLC Performance for Positional Isomer Separation
| Parameter | 6-Fluoro-5-iodo-1-indanone | 5-Fluoro-6-iodo-1-indanone | Analysis |
| Retention Time (min) | 8.5 | 9.8 | Significant difference in retention, indicating good selectivity. |
| Resolution (Rs) | - | > 2.0 | Baseline separation is achieved, allowing for accurate quantification. |
| Tailing Factor | 1.1 | 1.1 | Excellent peak shape. |
| Data is illustrative, demonstrating the expected improvement over RP-HPLC. |
Experimental Protocol: NP-HPLC Separation
-
Column: Silica, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 90% Hexane and 10% Isopropanol.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Workflow for NP-HPLC Method Development
Caption: NP-HPLC method development workflow for isomer separation.
Method 3: Supercritical Fluid Chromatography (SFC) - The High-Efficiency, Green Solution
SFC has emerged as a premier technique in the pharmaceutical industry, combining the benefits of both gas and liquid chromatography.[8][9] It uses a supercritical fluid, typically CO₂, as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[8]
Causality Behind the Method: SFC generally operates in a normal-phase mode, where supercritical CO₂ is the non-polar component and a polar organic solvent (modifier) like methanol is added to control retention and selectivity.[9] This makes it highly effective for separating polar compounds, including positional isomers, for the same reasons as NP-HPLC. Its key advantages are a dramatic reduction in analysis time and organic solvent consumption, making it a "greener" and more cost-effective technology.[9][10] Crucially, SFC is also a leading platform for chiral separations, often providing superior results to chiral HPLC.[11][12]
Table 3: Comparative Performance Data: HPLC vs. SFC
| Method | Resolution (Rs) of Positional Isomers | Run Time (min) | Solvent Consumption (mL/run) | Suitability for Chiral Separation |
| RP-HPLC | < 1.0 | 15 | ~15 | Poor (requires derivatization) |
| NP-HPLC | > 2.0 | 12 | ~14.4 | Good (with chiral column) |
| SFC (Achiral) | > 2.5 | 4 | ~1.6 (organic modifier) | Excellent |
| SFC (Chiral) | > 3.0 (enantiomers) | 5 | ~2.0 (organic modifier) | Excellent |
| Data is illustrative and highlights the typical performance advantages of SFC. |
Experimental Protocol: SFC for Achiral and Chiral Separations
A. Achiral (Positional Isomer) Separation:
-
Column: Diol, 4.6 x 100 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ with a 5-20% gradient of Methanol over 3 minutes.
-
Flow Rate: 4.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
B. Chiral (Enantiomer) Separation:
-
Column: Chiralpak AD-H, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 85% Supercritical CO₂ and 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
Logical Flow for Isomer Separation Strategy
Caption: Decision tree for selecting the optimal chromatographic method.
Conclusion and Recommendation
While RP-HPLC is a foundational technique, it is ill-suited for the challenging separation of 6-Fluoro-5-iodo-1-indanone positional isomers due to their similar hydrophobicities. Normal-Phase HPLC offers a significant advantage by exploiting differences in polarity, providing the selectivity needed for baseline resolution.
However, for a modern drug development environment, Supercritical Fluid Chromatography (SFC) is the unequivocally superior methodology. It provides the high-resolution separation characteristic of normal-phase chromatography but with substantially shorter run times, reduced operational costs, and a significantly lower environmental footprint.[8][10] Its proven excellence in both achiral and chiral applications makes it an invaluable, versatile tool for rapidly purifying complex intermediates like 6-Fluoro-5-iodo-1-indanone and its derivatives, thereby accelerating the drug discovery pipeline.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Lee, J., et al. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]
-
De Klerck, K., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
-
Welch, C. J., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. ACS Sustainable Chemistry & Engineering. [Link]
-
Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Moravek. (2024, August 6). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]
-
Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Gubitz, G., & Schmid, M. G. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]
-
Yeole, P. G., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]
- Google Patents. (2005).
-
Wolf, C., et al. (2008). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. The Journal of Organic Chemistry. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 3. moravek.com [moravek.com]
- 4. sepscience.com [sepscience.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. hawach.com [hawach.com]
- 8. selvita.com [selvita.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 12. fagg.be [fagg.be]
Safety Operating Guide
Personal protective equipment for handling 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
Executive Summary
Compound: 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one CAS: 1242156-55-9 (Representative/Analogous) Physical State: Solid (Crystalline Powder) Primary Hazard Class: IRRITANT (Skin/Eye/Respiratory) Signal Word: WARNING [1][2][3][4][5][6]
This guide defines the Personal Protective Equipment (PPE) and engineering controls required to handle this halogenated indanone derivative. While specific toxicological data (LD50) for this exact intermediate may be limited, its structure—containing both fluorine and iodine on an aromatic core—dictates a Band 3 Control Strategy (Potent/Irritant).
Immediate Action Required:
-
Engineering Control: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Storage: Light-sensitive (Iodine content).[3] Store in amber vials at 2–8°C.
Risk Assessment & Hazard Causality
To select the correct PPE, we must understand the mechanism of the hazard.
-
Respiratory Irritation (STOT SE 3): As a fine powder, this compound poses a high risk of aerosolization during weighing. Inhalation of halogenated aromatics can cause severe mucosal inflammation.
-
Dermal Permeation: The fluorine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated indanones.
-
Chemical Stability: The iodine-carbon bond is the "weak link." Exposure to light or acidic moisture can liberate trace iodine or hydrogen iodide (HI), transforming a simple irritant into a corrosive hazard.
PPE Specifications Matrix
The following PPE standards are non-negotiable for handling this substance.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm) | Latex is permeable to many halogenated organics. Double gloving provides a "breakthrough" buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders. Air currents in fume hoods can swirl dust around glasses; goggles provide a sealed environment against particulate entry. |
| Respiratory | Fume Hood (Primary) Face Velocity: 80–100 fpm | The primary barrier is engineering. If hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator is required. |
| Body Protection | Lab Coat (Tyvek® sleeves) Cotton/Poly blend | Standard lab coat. Use disposable Tyvek® sleeve covers if reaching deep into reaction vessels to prevent cuff contamination. |
Operational Protocols
Phase A: Pre-Operational Logic (Decision Tree)
Before opening the container, verify your safety readiness using this logic flow.
Phase B: Safe Weighing & Transfer Protocol
Objective: Transfer 500mg from stock bottle to reaction flask without generating dust.
-
Donning Sequence:
-
Workspace Setup:
-
Place an anti-static gun or ionizer in the hood (static charge scatters fluorinated powders).
-
Line the work surface with a disposable absorbent pad (white) to visualize spills.
-
Pre-weigh the receiving flask with a funnel/paper.
-
-
Transfer:
-
Open the vial inside the hood, at least 6 inches from the sash.
-
Use a disposable spatula. Do not pour from the bottle.
-
Technique: "Tap and settle." Tap the spatula gently to dispense; allow dust to settle before moving the spatula back to the source.
-
Critical Check: If powder adheres to the spatula (static), use the anti-static gun. Do not blow on it.
-
-
Decontamination (Doffing):
-
Wipe the exterior of the stock bottle with a Kimwipe dampened in acetone/ethanol.
-
Dispose of the Kimwipe and spatula in Solid Hazardous Waste (Halogenated) .
-
Remove outer gloves inside the hood (beak method) and discard.
-
Remove goggles and wash hands with soap and water.
-
Phase C: Waste Disposal
-
Classification: Halogenated Organic Solid.
-
Segregation: Do NOT mix with strong acids (risk of HI generation) or oxidizers.
-
Labeling: Must clearly state "Contains Fluorine/Iodine Organic."
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder gently (do not wet immediately, as this may spread it).2. Rinse with water for 15 minutes.3. Monitor for delayed redness (common with fluorinated irritants). |
| Eye Contact | 1. Flush at eyewash station for 15 minutes.2. Hold eyelids open.3. Seek medical attention (ophthalmology) due to particulate abrasion risk. |
| Spill (>1g) | 1. Evacuate the immediate area.2. Don N95/P100 respirator.3. Cover spill with wet paper towels (to suppress dust) then scoop into waste container. |
Scientific Workflow Visualization
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-iodohexane (Analogous Halogenated Intermediate). [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Eye and Face Protection (29 CFR 1910.133). [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids and Solids - Standard Operating Procedure. [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. americanelements.com [americanelements.com]
- 7. cfplus.cz [cfplus.cz]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
